Disperse Blue 85
Descripción
The exact mass of the compound Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMYXIPCBKSDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062891 | |
| Record name | C.I. Disperse Blue 85 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3177-13-7 | |
| Record name | 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3177-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 85 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 85 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Disperse Blue 85
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism for C.I. Disperse Blue 85, a single azo class dye. The synthesis is a two-stage process involving the diazotization of 2,4-dinitro-6-chloroaniline followed by an azo coupling reaction with N-hydroxyethyl-1-naphthylamine. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Core Synthesis Mechanism
The synthesis of this compound is a classic example of azo dye formation, a cornerstone of industrial organic synthesis. The process begins with the creation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a substitution reaction with an electron-rich coupling component.
Stage 1: Diazotization of 2,4-Dinitro-6-chloroaniline
In this initial stage, the primary aromatic amine, 2,4-dinitro-6-chloroaniline, is converted into a highly reactive diazonium salt. This reaction is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium salt. Nitrosylsulfuric acid, prepared from sodium nitrite (B80452) and sulfuric acid, is a common diazotizing agent for weakly basic amines like 2,4-dinitro-6-chloroaniline.
Stage 2: Azo Coupling with N-hydroxyethyl-1-naphthylamine
The second stage involves the electrophilic substitution of the diazonium salt onto the electron-rich aromatic ring of the coupling component, N-hydroxyethyl-1-naphthylamine. The position of the azo linkage on the naphthylamine ring is directed by the activating amino group. The reaction is generally carried out in a slightly acidic to neutral medium to facilitate the coupling.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound, based on typical laboratory and industrial procedures.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [1] |
| Molecular Weight | 415.79 g/mol | [1] |
| Typical Yield | Not explicitly found in search results | |
| Purity | High purity achievable through recrystallization | [2] |
| Reaction Temperature (Diazotization) | 0-5 °C | [3][4] |
| Reaction Temperature (Coupling) | 0-10 °C | |
| pH (Coupling) | Weakly acidic |
Experimental Protocols
The following are detailed experimental protocols for the key stages in the synthesis of C.I. This compound.
Protocol 1: Preparation of 2,4-Dinitro-6-chloroaniline Diazonium Salt
This protocol is adapted from established methods for the diazotization of weakly basic anilines.
Materials:
-
2,4-Dinitro-6-chloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite
-
Ice
Procedure:
-
In a reaction vessel, dissolve 21.8 g (0.1 mol) of 2,4-dinitro-6-chloroaniline in 200 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 50 mL of concentrated sulfuric acid. This forms nitrosylsulfuric acid.
-
Slowly add the nitrosylsulfuric acid solution to the cooled 2,4-dinitro-6-chloroaniline solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).
-
The resulting solution contains the 2,4-dinitro-6-chloroaniline diazonium salt and is used immediately in the next step.
Protocol 2: Azo Coupling and Synthesis of this compound
This protocol outlines the coupling of the prepared diazonium salt with N-hydroxyethyl-1-naphthylamine.
Materials:
-
2,4-Dinitro-6-chloroaniline diazonium salt solution (from Protocol 1)
-
N-hydroxyethyl-1-naphthylamine
-
Acetic Acid
-
Sodium Acetate (B1210297)
-
Ice
-
Water
Procedure:
-
In a separate reaction vessel, dissolve 18.7 g (0.1 mol) of N-hydroxyethyl-1-naphthylamine in 200 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the cooled N-hydroxyethyl-1-naphthylamine solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture between 0-10 °C.
-
Adjust the pH of the reaction mixture to 4-5 by the gradual addition of a saturated sodium acetate solution.
-
Continue stirring the mixture at 0-10 °C for an additional 2-3 hours. The formation of a dark blue precipitate indicates the formation of this compound.
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Collect the precipitated dye by vacuum filtration.
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Wash the filter cake with cold water until the filtrate is neutral.
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Dry the crude this compound in a vacuum oven at 60 °C.
-
For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol (B145695) or a mixture of dimethylformamide and water.
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
A Technical Guide to the Spectroscopic Analysis of Disperse Blue 85
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 85, a single azo dye with the chemical formula C₁₈H₁₄ClN₅O₅, is utilized in the textile industry for dyeing synthetic fibers.[1] A thorough understanding of its spectroscopic properties is crucial for quality control, environmental monitoring, and research into its potential biological interactions. This guide provides an in-depth overview of the available spectroscopic data for this compound, focusing on UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of specific spectral data for this compound in the public domain, this guide also presents general characteristics and data from closely related disperse dyes to provide a representative understanding.
Chemical and Physical Properties of this compound
A summary of the key identification and property information for this compound is provided in the table below.
| Property | Value |
| CI Name | This compound |
| CI Number | 11370 |
| CAS Number | 12222-83-2 |
| Molecular Formula | C₁₈H₁₄ClN₅O₅[1] |
| Molecular Weight | 415.79 g/mol [1] |
| Molecular Structure Class | Single Azo[1] |
| Physical Description | Dark blue powder, insoluble in water[1] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule and determining its color properties. The maximum absorption wavelength (λmax) is a key parameter obtained from a UV-Vis spectrum.
Representative UV-Vis Data for Blue Disperse Dyes
| Dye Name | λmax (nm) |
| Disperse Blue 3 | 613 |
| Disperse Blue 373 | 592 |
| A similar blue disperse dye | 620 |
Experimental Protocol for UV-Vis Spectroscopy of Disperse Dyes
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a disperse dye.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., acetone, methanol, or a suitable solvent in which the dye is soluble)
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Disperse dye sample
2. Procedure:
-
Solvent Selection: Choose a solvent that dissolves the disperse dye and does not absorb significantly in the visible region of the spectrum.
-
Preparation of Stock Solution: Accurately weigh a small amount of the disperse dye (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
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Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrument Calibration: Fill a cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer to zero absorbance across the desired wavelength range (e.g., 300-800 nm).
-
Sample Measurement:
-
Rinse a clean cuvette with the dye solution to be measured.
-
Fill the cuvette with the dye solution.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Scan the absorbance of the sample across the selected wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its azo linkage, aromatic rings, nitro groups, hydroxyl group, and chloro-substituent.
While a specific, fully assigned FT-IR spectrum for this compound is not available, the table below lists the expected characteristic IR absorption bands based on its known chemical structure and general spectroscopic data for azo dyes.
Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 | O-H (Alcohol) | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2960 - 2850 | Aliphatic C-H | Stretching |
| 1600 - 1585 | Aromatic C=C | Stretching |
| 1550 - 1500 & 1350 - 1300 | N=O (Nitro group) | Asymmetric & Symmetric Stretching |
| 1500 - 1400 | N=N (Azo group) | Stretching |
| 1250 - 1000 | C-N | Stretching |
| ~1200 | C-O (Alcohol) | Stretching |
| 850 - 550 | C-Cl | Stretching |
Experimental Protocol for FT-IR Spectroscopy of Disperse Dyes
This protocol describes a general method for obtaining the FT-IR spectrum of a solid disperse dye sample using the KBr pellet technique.
1. Materials and Equipment:
-
FT-IR Spectrometer
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Spatula
-
Disperse dye sample
2. Procedure:
-
Sample Preparation:
-
Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.
-
Add a very small amount of the disperse dye sample (approximately 1-2 mg). The ratio of sample to KBr should be about 1:100.
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Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
-
Sample Measurement:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a disperse dye sample.
Caption: General workflow for UV-Vis and FT-IR spectroscopic analysis of a disperse dye.
References
In-Depth Technical Guide to the Physicochemical Properties of C.I. Disperse Blue 85
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Blue 85 is a synthetic dye belonging to the single azo class, characterized by its navy blue hue.[1][2] It is primarily utilized in the textile industry for the dyeing of hydrophobic fibers, most notably polyester (B1180765) and its blends, through high-temperature and high-pressure or thermosol dyeing methods.[2] Its chemical structure and low aqueous solubility are key determinants of its application and performance characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and structured data for scientific and research applications.
Chemical Identity and Structure
A notable ambiguity exists in the scientific and commercial literature regarding the precise chemical structure of C.I. This compound. Two primary variants are frequently cited: a chlorinated and a brominated form. This suggests that "this compound" may refer to a technical grade product that can contain either or a mixture of these halogenated compounds.
The chlorinated variant is identified with the chemical name 2-[[4-[(E)-(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol.[3]
Table 1: Chemical Identification of this compound Variants
| Property | Chlorinated Variant | Brominated Variant |
| Molecular Formula | C₁₈H₁₄ClN₅O₅[2] | C₁₈H₁₄BrN₅O₅ |
| Molecular Weight | 415.79 g/mol | 460.24 g/mol |
| CAS Registry Number | 12222-83-2, 3177-13-7 | Not explicitly found |
| C.I. Number | 11370 | 11370:1 |
Physicochemical Properties
This compound is a dark blue powder that is insoluble in water. The quantitative physicochemical properties are summarized below. Due to the nature of disperse dyes being commercial products rather than highly purified single compounds, properties such as melting point are expected to be a range rather than a sharp value.
Table 2: Summary of Physicochemical Data for this compound
| Property | Value | Notes |
| Physical State | Dark blue powder | |
| Melting Point | Data not available in searched sources | A melting range is expected for a technical grade product. |
| Solubility in Water | Insoluble | Quantitative data (e.g., mg/L) is not readily available in the searched literature. |
| Solubility in Organic Solvents | Data not available in searched sources | Expected to have some solubility in polar organic solvents. |
| UV-Vis Absorption Maximum (λmax) | Data not available in searched sources | This value is crucial for spectrophotometric analysis and color matching. |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of disperse dyes like this compound.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. For a technical grade product like a disperse dye, a melting range is typically observed.
Methodology:
-
Sample Preparation: A small, representative sample of the dry this compound powder is finely ground.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the final melting point. The range between these two temperatures is the melting range.
Solubility Determination (Gravimetric Method)
This method directly measures the amount of solute dissolved in a given amount of solvent at a specific temperature.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, acetone (B3395972), ethanol) in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.45 µm).
-
Solvent Evaporation: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the dye's decomposition point).
-
Mass Determination: The container with the dried dye residue is weighed. The mass of the dissolved dye is determined by subtraction.
-
Calculation: The solubility is calculated and expressed in units such as grams per liter (g/L) or milligrams per liter (mg/L).
UV-Visible Spectrophotometry for λmax Determination
This technique is used to determine the wavelength at which a substance absorbs the most light, which is a characteristic property.
Methodology:
-
Solvent Selection: A suitable solvent in which this compound is soluble and that is transparent in the visible range of the electromagnetic spectrum (approximately 400-800 nm) is chosen. Dimethylformamide (DMF) or acetone are potential candidates.
-
Solution Preparation: A dilute, transparent solution of this compound of a known concentration is prepared in the chosen solvent.
-
Spectrophotometer Setup: A UV-Visible spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
-
Spectral Scan: The absorbance of the dye solution is measured over the visible wavelength range.
-
λmax Identification: The wavelength at which the highest absorbance value is recorded is the absorption maximum (λmax).
Conclusion
C.I. This compound is a commercially significant azo dye with physicochemical properties tailored for its application in dyeing synthetic fibers. The ambiguity in its precise chemical structure, with both chlorinated and brominated variants cited, underscores the importance of careful characterization for research and development purposes. While qualitative data on its appearance and water insolubility are established, further experimental determination of its melting point, solubility in various solvents, and UV-Visible absorption maximum is necessary for a complete physicochemical profile. The standardized experimental protocols provided in this guide offer a framework for obtaining these critical data points, enabling a more thorough understanding and application of this disperse dye in scientific and industrial contexts.
References
Unraveling the Degradation of Disperse Blue 85: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of Disperse Blue 85, a synthetic azo dye. The focus is on identifying its degradation products, elucidating the degradation pathways, and detailing the analytical methodologies employed for their characterization. This document is intended to be a valuable resource for professionals involved in environmental science, toxicology, and the development of remediation technologies.
Introduction to this compound and its Environmental Significance
This compound, a monoazo dye, is widely used in the textile industry for dyeing polyester (B1180765) fibers. Its chemical structure, characterized by an azo bond (-N=N-) linking substituted aromatic rings, is responsible for its color and persistence. The discharge of effluents containing this compound and other textile dyes into aquatic ecosystems is a significant environmental concern. These dyes are often resistant to conventional wastewater treatment methods, leading to colored waterways, reduced light penetration, and potential toxic effects on aquatic life. Furthermore, the degradation of these dyes can lead to the formation of smaller, potentially more toxic and carcinogenic aromatic amines.[1][2]
Degradation of this compound: An Overview of Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a class of highly effective methods for the degradation of recalcitrant organic pollutants like this compound. These processes rely on the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively attack and break down the complex dye molecule. Common AOPs employed for dye degradation include the Fenton process (Fe²⁺/H₂O₂), photocatalysis (e.g., TiO₂/UV), and ozonation.
Quantitative Analysis of Degradation Efficiency
The efficiency of various AOPs in degrading disperse dyes is typically evaluated by monitoring the decolorization (color removal) and the reduction in Chemical Oxygen Demand (COD). The following table summarizes typical degradation efficiencies observed for disperse dyes under various AOPs. While specific data for this compound is limited, the data for structurally similar dyes like Disperse Blue 79 provides a valuable reference.
| Degradation Method | Target Dye | Color Removal (%) | COD Removal (%) | Key Experimental Conditions |
| Fenton Process | Disperse Blue 79 | 85 | 75 | [H₂O₂] = 150 mg/L, [Fe²⁺] = 20 mg/L, pH 3, 60 min |
| Photo-Fenton | Disperse Dyes | >95 | >85 | pH 3, UV irradiation |
| Photocatalysis (ZnO/Mn) | Disperse Blue 79 | 98 | - | pH 8.5, 0.05 g catalyst/100 mL, 60 min UV irradiation |
| Ozonation | Disperse Dyes | up to 90 | ~10 | Ozone dose dependent |
| Enzymatic (Laccase) | Disperse Dyes | 51-96 | - | pH 4, 65°C, with mediator |
Identification of Degradation Products
The complete mineralization of this compound to CO₂, H₂O, and inorganic ions is the ultimate goal of any degradation process. However, the process often involves the formation of several intermediate products. The identification of these intermediates is crucial for understanding the degradation mechanism and assessing the overall toxicity of the treated effluent.
Based on the degradation pathways of similar azo dyes, the degradation of this compound is proposed to proceed through the following key steps:
-
Azo Bond Cleavage: The primary and most critical step is the cleavage of the -N=N- bond, which leads to the loss of color. This results in the formation of two primary aromatic amines.
-
Hydroxylation: The aromatic rings of the initial degradation products are attacked by hydroxyl radicals, leading to the formation of hydroxylated derivatives.
-
De-nitration and De-halogenation: The nitro (-NO₂) and chloro (-Cl) groups attached to the aromatic rings are subsequently removed.
-
Ring Opening: The aromatic rings are further oxidized and cleaved, leading to the formation of smaller aliphatic compounds such as carboxylic acids.
-
Mineralization: These smaller organic molecules are eventually mineralized to carbon dioxide, water, and inorganic ions.
While a definitive list of all degradation products for this compound is not available in the current literature, based on the degradation of analogous azo dyes, the following classes of compounds are expected to be formed:
-
Substituted anilines and naphthylamines
-
Phenolic and catecholic compounds
-
Phthalic acids and other dicarboxylic acids
-
Short-chain aliphatic acids (e.g., oxalic acid, formic acid)
Proposed Degradation Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a proposed degradation pathway for this compound and a typical experimental workflow for its analysis.
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for degradation product analysis.
Experimental Protocols
The identification and quantification of this compound and its degradation products require sophisticated analytical techniques. The following are detailed methodologies for the key experiments.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: A C18 SPE cartridge is conditioned sequentially with 5 mL of methanol (B129727) and 5 mL of deionized water.
-
Loading: The aqueous sample (post-degradation) is passed through the conditioned cartridge at a flow rate of approximately 2-5 mL/min.
-
Washing: The cartridge is washed with 5 mL of deionized water to remove any interfering polar compounds.
-
Elution: The retained analytes (this compound and its degradation products) are eluted with 5 mL of a suitable organic solvent, such as methanol or acetonitrile (B52724).
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a small volume of the mobile phase for LC-MS or GC-MS analysis.
Analytical Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds, which are common in dye degradation studies.
-
Chromatographic System: A high-performance liquid chromatograph (HPLC) equipped with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in both positive and negative ion modes to detect a wide range of degradation products. High-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) is advantageous for accurate mass measurements and elemental composition determination of unknown intermediates.
-
Data Analysis: The identification of degradation products is based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments.
Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds to increase their volatility.
-
Chromatographic System: A gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A split/splitless injector is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: An electron ionization (EI) source is standard, providing characteristic fragmentation patterns that can be compared with spectral libraries (e.g., NIST) for compound identification.
-
Data Analysis: Peaks in the chromatogram are identified by comparing their mass spectra with library data and by interpreting the fragmentation patterns.
Toxicity of Degradation Products
A critical aspect of dye degradation studies is the assessment of the toxicity of the treated effluent. While the parent dye may exhibit a certain level of toxicity, the degradation intermediates can sometimes be more toxic.[1][3] Disperse dyes, in general, are known to cause skin sensitization and may have mutagenic or carcinogenic properties.[2] The formation of aromatic amines during the degradation of azo dyes is a particular concern due to their known carcinogenicity. Therefore, ecotoxicity tests, such as those using aquatic organisms (e.g., Daphnia magna, algae) or microbial assays, are essential to evaluate the effectiveness of the degradation process in not only removing the color but also in reducing the overall toxicity of the wastewater.
Conclusion
The degradation of this compound is a complex process that involves multiple steps and the formation of various intermediate products. Advanced Oxidation Processes have shown great promise in effectively breaking down this persistent dye. The identification of degradation products through advanced analytical techniques like LC-MS and GC-MS is crucial for understanding the degradation mechanism and ensuring the environmental safety of the treated wastewater. While a complete and definitive degradation pathway for this compound is yet to be fully elucidated, the proposed pathway based on the degradation of similar azo dyes provides a valuable framework for future research. Further studies are needed to isolate and identify all the degradation intermediates and to comprehensively assess their toxicological profiles. This will enable the development of more efficient and environmentally benign technologies for the treatment of textile effluents containing this compound.
References
Ecotoxicity of Disperse Blue 85: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available ecotoxicity information for the monoazo dye, Disperse Blue 85 (C.I. 11370; CAS No. 12222-83-2). Due to a lack of specific published ecotoxicological studies on this compound, this guide synthesizes data on its manufacturing precursors and related compounds to infer its potential environmental impact. It also details standardized experimental protocols relevant to the ecotoxicity testing of textile dyes.
Introduction to this compound
This compound is a synthetic organic dye belonging to the single azo class.[1] Its chemical formula is C₁₈H₁₄ClN₅O₅, with a molecular weight of 415.79 g/mol .[1] The manufacturing process involves the diazotization of 2,4-Dinitro-6-chloroaniline and subsequent coupling with N-hydroxyethyl-1-naphthylamine.[1] It is primarily used for dyeing polyester (B1180765) and its blended fabrics, producing a red-light navy blue color.[1] Like many disperse dyes, it is characterized by its low water solubility.
Quantitative Ecotoxicity Data
Table 1: Ecotoxicity Data for Precursors and Related Compounds of this compound
| Substance | CAS No. | Test Organism | Endpoint | Value | Reference |
| 2,4-Dinitro-6-chloroaniline | 3531-19-9 | Not specified | Acute Dermal Toxicity | Category 1 | [2] |
| Not specified | Acute Inhalation Toxicity | Category 2 | |||
| Not specified | Acute Oral Toxicity | Category 2 | |||
| Aquatic environment | Long-term (Chronic) hazard | Category 2 | |||
| 1-Naphthylamine (related to coupling component) | 134-32-7 | Aquatic life | Chronic aquatic toxicity | Toxic with long lasting effects | |
| N-Phenyl-1-naphthylamine (related to coupling component) | 90-30-2 | Aquatic life | Acute aquatic toxicity | Category 1 (Very toxic) | |
| Aquatic life | Chronic aquatic toxicity | Very toxic with long lasting effects |
Note: Data for N-hydroxyethyl-1-naphthylamine was not available. 1-Naphthylamine and N-Phenyl-1-naphthylamine are presented as structurally related compounds to provide an indication of potential toxicity.
The precursor 2,4-Dinitro-6-chloroaniline is classified as hazardous to the aquatic environment with long-term effects. Related naphthylamine compounds also exhibit high aquatic toxicity. Azo dyes as a class are known to be of environmental concern due to their potential to form toxic aromatic amines under reductive conditions.
Experimental Protocols
Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals like this compound.
Acute Toxicity Testing with Daphnia magna (OECD Guideline 202)
This test assesses the acute immobilization of the freshwater invertebrate Daphnia magna.
-
Test Organism: Young daphnids (less than 24 hours old) are used.
-
Test Substance Preparation: Due to the low water solubility of disperse dyes, a stock solution is typically prepared using a solubilizing agent or by creating a stable dispersion.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC₅₀ (median effective concentration) for immobilization is calculated.
Fish Acute Toxicity Test (OECD Guideline 203)
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Species: Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
-
Exposure: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours.
-
Observation: Mortality is recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC₅₀ (median lethal concentration) is determined.
Algal Growth Inhibition Test (OECD Guideline 201)
This test assesses the effect of a substance on the growth of freshwater algae.
-
Test Species: A species of green algae, such as Pseudokirchneriella subcapitata, is used.
-
Exposure: Algal cultures are exposed to different concentrations of the test substance for 72 hours.
-
Measurement: Algal growth is measured by cell counts or another biomass surrogate (e.g., fluorescence).
-
Endpoint: The EC₅₀ for growth inhibition is calculated.
Mandatory Visualizations
Experimental Workflow for Aquatic Toxicity Testing
Caption: Workflow for assessing aquatic ecotoxicity according to OECD guidelines.
Potential Environmental Fate of a Monoazo Disperse Dye
Caption: Generalized environmental fate and transformation pathway for a monoazo dye.
Signaling Pathways and Mechanisms of Toxicity
Specific signaling pathways disrupted by this compound have not been elucidated. However, the toxicity of many azo dyes is linked to their metabolic breakdown products. Under anaerobic conditions, the azo bond can be cleaved to form aromatic amines. These aromatic amines are often more toxic and potentially carcinogenic or mutagenic than the parent dye molecule. The toxicity of these amines can be exerted through various mechanisms, including oxidative stress, DNA damage, and disruption of cellular signaling cascades. For instance, some aromatic amines are known to be genotoxic, potentially leading to mutations.
Conclusion
While direct ecotoxicity data for this compound is currently unavailable, the hazardous properties of its precursors and the general toxicological profile of monoazo disperse dyes suggest a potential for adverse environmental effects. The primary concern lies in its persistence and the potential formation of toxic aromatic amines in anaerobic environments. Standardized OECD testing protocols provide a robust framework for definitively determining the ecotoxicological profile of this substance. Further research is essential to fill the existing data gaps and enable a comprehensive environmental risk assessment for this compound.
References
Navigating the Solubility Landscape of Disperse Blue 85: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding the Solubility of Disperse Dyes
Disperse dyes, including Disperse Blue 85, are non-ionic colorants with inherently low water solubility.[1][2] Their molecular structure, typically featuring polar functional groups like nitro (-NO2) and cyano (-CN) but lacking water-solubilizing groups, dictates their affinity for hydrophobic fibers such as polyester.[3] The solubility of these dyes in organic solvents is a critical parameter influencing their application in dyeing processes, ink formulations, and various research contexts.
This compound (CAS No. 12222-83-2) is a single azo class dye with the molecular formula C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79.[4] It presents as a dark blue powder and is known to be insoluble in water.[4] The solubility of azo dyes in organic solvents is largely dependent on the polarity of the solvent. Generally, they exhibit better solubility in polar organic solvents.
Illustrative Solubility Profile of this compound
In the absence of specific quantitative data for this compound, the following table provides an illustrative qualitative solubility profile based on the general behavior of similar disperse and azo dyes in common organic solvents. These are estimations and should be experimentally verified for any specific application.
| Organic Solvent | Chemical Formula | General Solubility Trend for Azo/Disperse Dyes |
| Acetone | C₃H₆O | Generally Soluble |
| Ethanol | C₂H₅OH | Generally Soluble |
| Methanol | CH₃OH | Generally Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Often exhibits good solubility |
| Chloroform | CHCl₃ | Variable, may be slightly soluble |
| Toluene | C₇H₈ | Generally sparingly soluble to insoluble |
| n-Hexane | C₆H₁₄ | Generally Insoluble |
| Benzene | C₆H₆ | Generally slightly soluble to insoluble |
Note: This table is intended for illustrative purposes only. Actual solubility values must be determined experimentally.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires robust and well-defined experimental protocols. The following section details the widely applicable UV-Visible spectrophotometry method.
Methodology: UV-Visible Spectrophotometry
This method leverages the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
Principle: A calibration curve is generated using standard solutions of this compound at known concentrations. The absorbance of a saturated solution is then measured, and its concentration (solubility) is determined by interpolation from the calibration curve.
Materials and Equipment:
-
This compound (analytical standard)
-
Organic solvents (analytical or HPLC grade)
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Cuvettes (quartz or glass, appropriate for the solvent)
Detailed Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25 mg/L).
-
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Using one of the standard solutions, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance. All subsequent absorbance measurements should be performed at this wavelength.
-
-
Generation of the Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax, using the pure organic solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After agitation, allow the solution to stand undisturbed for a period to allow the excess, undissolved solid to settle.
-
-
Measurement of Saturated Solution Absorbance:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Visualizing the Experimental Workflow
The logical steps involved in the experimental determination of dye solubility using UV-Visible spectrophotometry can be visualized as follows:
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in various organic solvents is currently lacking, this guide provides a foundational understanding for researchers and professionals. The general principles of disperse dye solubility, coupled with the detailed experimental protocol for its determination via UV-Visible spectrophotometry, offer a robust framework for undertaking such investigations. The provided workflow diagram further clarifies the logical steps involved in this essential analytical procedure. It is imperative that for any critical application, the solubility of this compound is determined experimentally using the methodologies outlined herein.
References
Thermal Stability and Decomposition Profile of Disperse Blue 85: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 85, a single azo class dye, is utilized in the dyeing of polyester (B1180765) and other synthetic fibers. An understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, optimizing dyeing processes, and evaluating its environmental and toxicological profile. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, a proposed decomposition pathway based on its chemical structure, and detailed experimental protocols for its analysis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes general knowledge of azo dye thermal decomposition to present a scientifically grounded projection of its properties.
Chemical and Physical Properties of this compound
This compound is characterized by the following properties:
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 11370 |
| CAS Registry Number | 12222-83-2 |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ |
| Molecular Weight | 415.79 g/mol |
| Molecular Structure | Single Azo Class |
| Manufacturing Method | Diazotization of 2,4-Dinitro-6-chloroaniline and coupling with N-hydroxyethyl-1-naphthylamine.[1] |
Thermal Stability Analysis
The thermal stability of disperse dyes is a critical parameter, influencing their application in high-temperature dyeing processes and their persistence in the environment. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing these properties.
Anticipated Thermal Behavior
Based on the general behavior of azo disperse dyes, the following thermal characteristics for this compound are anticipated:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram is expected to show initial stability at lower temperatures, followed by a significant weight loss corresponding to the decomposition of the molecule. The onset of decomposition for similar azo dyes can occur in the range of 200-300°C.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC curve for this compound would be expected to show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures, indicating thermal decomposition.
Quantitative Data Summary
Specific experimental TGA and DSC data for this compound were not available in the reviewed literature. The following table is a template for presenting such data when it becomes available.
| Parameter | Anticipated Value Range |
| Melting Point (DSC) | Not Available |
| Onset of Decomposition (TGA) | Not Available |
| Temperature of Maximum Decomposition Rate (DTG) | Not Available |
| Residual Mass at 600°C (TGA) | Not Available |
Thermal Decomposition Pathway
The thermal decomposition of azo dyes typically initiates with the cleavage of the azo bond (–N=N–), which is the most thermally labile part of the molecule. This cleavage leads to the formation of nitrogen gas and aromatic free radicals.
Based on the structure of this compound, a proposed thermal decomposition pathway is initiated by the homolytic cleavage of the C-N and N-N bonds of the azo group. This would result in the formation of several smaller, volatile compounds.
Proposed Decomposition Products
The primary decomposition products of this compound are likely to include:
-
Nitrogen gas (N₂)
-
2,4-Dinitro-6-chlorophenyl radical
-
N-hydroxyethyl-1-aminonaphthalene radical
These initial radical species can undergo further reactions, such as hydrogen abstraction and recombination, to form a variety of stable end-products.
Visualization of the Proposed Decomposition Pathway
References
The Historical Development of C.I. Disperse Blue 85: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Blue 85 is a monoazo disperse dye belonging to the single azo class of chromophores.[1] It is characterized by its red-light navy blue shade and is primarily utilized in the dyeing of polyester (B1180765) and its blended fabrics.[1] Like other disperse dyes, it is a non-ionic molecule with low water solubility, designed to be applied from a fine aqueous dispersion to hydrophobic fibers.[2][3] The development of this compound is intrinsically linked to the rise of synthetic fibers, particularly polyester, in the mid-20th century. This guide provides a comprehensive overview of its historical context, synthesis, physicochemical properties, and application methodologies.
Historical Context: The Dawn of Disperse Dyes
The genesis of disperse dyes is directly tied to the invention of the first hydrophobic synthetic fiber, cellulose (B213188) acetate, in the early 1920s.[4] Existing water-soluble dyes were unsuitable for this new material, necessitating the creation of a novel class of dyes. In 1923-24, the first disperse dyes, then known as "acetate dyes," were invented. These were water-insoluble compounds that could be milled into a fine powder and dispersed in the dyebath with the aid of surface-active agents.
The pivotal moment for the disperse dye industry came with the commercial boom of polyester fibers in the 1950s. The demand for dyes with high fastness properties on this new, highly crystalline and hydrophobic fiber spurred extensive research and development. It was during this period of innovation, focused on creating a wide palette of colors with excellent performance on polyester, that monoazo dyes like this compound were developed to meet the market's need for cost-effective and reliable navy blue shades.
Physicochemical and Performance Data
This compound is valued for its specific shade and good fastness properties on polyester. The following tables summarize its key quantitative and qualitative characteristics.
Table 1: Physicochemical Properties of C.I. This compound
| Property | Value | Source(s) |
| C.I. Name | This compound | |
| C.I. Number | 11370 | |
| CAS Number | 12222-83-2 | |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ | |
| Molecular Weight | 415.79 g/mol | |
| Chemical Class | Monoazo | |
| Appearance | Dark blue powder | |
| Solubility in Water | Insoluble | |
| Application | High-temperature and high-pressure dyeing of polyester |
Table 2: Fastness Properties of C.I. This compound on Polyester
| Fastness Test | Fading | Staining | Standard | Source(s) |
| Ironing | 5 | 4-5 | ISO | |
| Light | 5 | - | ISO | |
| Perspiration | 5 | 5 | ISO | |
| Washing | 5 | 4-5 | ISO | |
| Sublimation (180°C, 30s) | 4-5 | 4-5 | ISO 105-P01 |
Note: Fastness ratings are on a scale of 1 to 5, where 5 represents the highest fastness.
Synthesis of C.I. This compound
The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The process involves two main stages: the diazotization of an aromatic amine (the diazo component) and the subsequent coupling of the resulting diazonium salt with a coupling component.
Manufacturing Method: The synthesis is achieved through the diazotization of 2,4-Dinitro-6-chloroaniline, which is then coupled with N-hydroxyethyl-1-naphthylamine.
Experimental Protocol: Synthesis of a Monoazo Disperse Dye
The following is a representative experimental protocol for the synthesis of a monoazo disperse dye, adapted for the specific components of this compound.
1. Diazotization of 2,4-Dinitro-6-chloroaniline:
-
In a beaker, prepare a solution of hydrochloric acid.
-
Add 2,4-Dinitro-6-chloroaniline to the acid solution and stir until it is fully dissolved.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30-60 minutes at 0-5°C to ensure the completion of the diazotization reaction, forming the diazonium salt solution.
2. Preparation of the Coupling Component Solution:
-
In a separate beaker, dissolve N-hydroxyethyl-1-naphthylamine in a suitable solvent, such as dilute acetic acid or an alcohol-water mixture.
-
Cool this solution to below 5°C in an ice bath.
3. Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 5°C throughout the addition.
-
Continue stirring for 1-2 hours after the addition is complete.
-
The pH of the solution may be adjusted to facilitate the coupling reaction, typically to a slightly acidic or neutral range.
-
The dye will precipitate out of the solution as a colored solid.
4. Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified dye in an oven at a controlled temperature (e.g., 60-80°C).
Application in Polyester Dyeing
Disperse dyes are applied to polyester fibers using a high-temperature exhaust dyeing method. This process takes advantage of the fact that at temperatures above 100°C, the amorphous regions of the polyester fiber swell, allowing the small, non-ionic dye molecules to diffuse into the fiber structure.
Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester
This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.
1. Dyebath Preparation:
-
Calculate the required amount of dye based on the weight of the fabric (e.g., 1-4% on weight of fabric, owf).
-
Make a paste of the this compound powder with a small amount of a dispersing agent.
-
Gradually add warm water to the paste to create a uniform dispersion.
-
Fill the dyeing vessel with water (liquor ratio typically 10:1 to 20:1).
-
Add the dye dispersion to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
2. Dyeing Cycle:
-
Introduce the wetted polyester fabric into the dyebath at approximately 60°C.
-
Seal the high-temperature dyeing apparatus.
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.
-
Cool the dyebath down to 70-80°C.
3. After-treatment (Reduction Clearing):
-
Drain the dyebath and rinse the fabric with hot water.
-
To improve wash fastness by removing surface dye, perform a reduction clearing. This is typically done by treating the fabric in a fresh bath containing sodium hydroxide (B78521) (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly, first with hot water and then with cold water.
-
Neutralize the fabric with a weak acid if necessary.
4. Drying:
-
Dry the dyed fabric in an oven or air-dry.
Conclusion
C.I. This compound represents a mature and widely used technology within the field of textile coloration. Its development was a direct consequence of the synthetic fiber revolution, and its continued use is a testament to its cost-effectiveness and good performance in achieving a popular navy blue shade on polyester. The synthesis and application processes, rooted in fundamental principles of organic and polymer chemistry, exemplify the standard methods employed for monoazo disperse dyes. For researchers, understanding the historical context, chemical properties, and application protocols of such dyes is crucial for the development of new colorants with improved performance and enhanced environmental profiles.
References
Methodological & Application
Application Note: Quantitative Determination of Disperse Blue 85 using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Disperse Blue 85, a single azo dye used primarily for polyester (B1180765) and blended fabric dyeing.[1] The protocol outlines the instrumentation, reagents, and a step-by-step procedure for sample preparation and chromatographic analysis. This method is suitable for researchers, scientists, and professionals in the drug development and textile industries for quality control and research purposes.
Introduction
This compound (C.I. 11370) is a synthetic dye with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79.[1] As a member of the disperse dye class, it is characterized by its low water solubility and its application in dyeing hydrophobic fibers.[2][3] Concerns over the potential environmental and health impacts of azo dyes necessitate reliable analytical methods for their quantification.[4] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is a common and effective technique for the analysis of such dyes. This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method with PDA detection.
Experimental Protocol
2.1. Instrumentation and Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal place)
-
Ultrasonic bath
-
Vortex mixer
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
2.2. Reagents and Standards
-
This compound analytical standard (purity ≥ 95%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2.3. Preparation of Mobile Phase and Standard Solutions
2.3.1. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile. Degas both mobile phases for at least 15 minutes in an ultrasonic bath before use.
2.3.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Use an ultrasonic bath to ensure complete dissolution.
2.3.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
2.4. Sample Preparation For Textile Samples:
-
Accurately weigh approximately 100 mg of the textile sample.
-
Cut the sample into small pieces and place it in a 50 mL flask.
-
Add 20 mL of methanol and extract in an ultrasonic bath at 60°C for 60 minutes.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.
2.5. Chromatographic Conditions The following HPLC conditions are recommended. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | PDA Detector, Wavelength: 580 nm (based on visual color) |
| Run Time | 20 minutes |
2.6. Calibration and Quantification
-
Inject the series of working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for the HPLC method for this compound. These values should be experimentally verified.
| Parameter | Result |
| Retention Time (min) | ~ 12.5 |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
4.2. HPLC System Logic
Caption: Logical diagram of the HPLC system components.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with PDA detection, allows for effective separation and measurement. This protocol can be readily implemented in analytical laboratories for quality control of textiles and for monitoring of this dye in various matrices. Validation of the method is recommended to ensure performance characteristics are met for the specific application.
References
Protocol for Dyeing Polyester with Disperse Blue 85: Application Notes for Researchers
Abstract
This document provides detailed application notes and experimental protocols for dyeing polyester (B1180765) substrates with Disperse Blue 85 (C.I. 11370). This compound is a single azo dye suitable for coloring polyester and its blends, yielding a red-light navy blue shade.[1] It is characterized by its insolubility in water and is typically applied using high-temperature exhaust or continuous thermosol methods.[1] This protocol outlines two primary methods for laboratory-scale application: High-Temperature High-Pressure (HTHP) exhaust dyeing and the Thermosol process. Additionally, it includes a vital post-treatment step of reduction clearing to ensure optimal colorfastness. The provided data on the chemical properties and fastness ratings of this compound will assist researchers in achieving consistent and high-quality dyeing results.
Chemical and Physical Properties of this compound
This compound is a dark blue powder with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79.[1] It is a non-ionic dye, which makes it suitable for dyeing hydrophobic fibers like polyester.[2][3] The dye molecules penetrate the polyester fiber at elevated temperatures, where they are held by van der Waals forces.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 11370 | |
| CAS Number | 12222-83-2 | |
| Molecular Formula | C18H14ClN5O5 | |
| Molecular Weight | 415.79 g/mol | |
| Chemical Class | Single Azo | |
| Physical Form | Dark Blue Powder | |
| Solubility | Insoluble in water |
Experimental Protocols
Fabric Preparation
Prior to dyeing, it is crucial to prepare the polyester fabric to ensure uniform dye uptake and remove any impurities such as oils, waxes, and sizing agents.
-
Scouring: Treat the fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash.
-
Temperature and Time: Heat the bath to 60-70°C and treat the fabric for 20-30 minutes.
-
Rinsing: Thoroughly rinse the fabric with warm water and then cold water to remove any residual chemicals.
-
Drying: The scoured fabric can be used directly in the wet state or can be dried.
High-Temperature High-Pressure (HTHP) Exhaust Dyeing Protocol
This method is a common batch process for dyeing polyester and is suitable for achieving deep shades with good fastness.
2.2.1. Dye Bath Preparation
-
Dye Dispersion: Prepare a stock dispersion of this compound by pasting the required amount of dye powder with a small amount of a dispersing agent (e.g., a lignosulfonate-based product) and then adding cold water.
-
Dye Bath Additives:
-
This compound: X% (on weight of fabric, o.w.f.), depending on the desired shade depth.
-
Dispersing Agent: 0.5 - 1.0 g/L
-
Levelling Agent: 0.5 - 1.0 g/L (optional, to promote even dyeing)
-
Acetic Acid: To adjust the pH of the dye bath to 4.5 - 5.5.
-
-
Liquor Ratio: Maintain a liquor ratio of 1:10 to 1:20 (fabric weight to water volume).
2.2.2. Dyeing Procedure
-
Set the dye bath at 50-60°C and add the prepared dye dispersion and auxiliary chemicals.
-
Introduce the prepared polyester fabric into the dye bath.
-
Raise the temperature of the dye bath to 130-135°C at a rate of 1-2°C per minute.
-
Maintain the dyeing temperature at 130-135°C for 30-60 minutes, depending on the desired shade.
-
Cool the dye bath down to 70°C at a rate of 2-3°C per minute.
-
Drain the dye bath and rinse the fabric thoroughly with hot and then cold water.
Thermosol Dyeing Protocol
The Thermosol method is a continuous process suitable for large-scale production and is known for its efficiency.
2.3.1. Padding Liquor Preparation
-
Dye Dispersion: Prepare a stock dispersion of this compound as described in the HTHP method.
-
Padding Recipe:
-
This compound: 10 - 40 g/L (depending on desired shade)
-
Dispersing Agent: 2 - 5 g/L
-
Migration Inhibitor (e.g., sodium alginate): 10 - 20 g/L
-
Wetting Agent: 1 - 2 g/L
-
Acetic Acid: to adjust pH to 4.5 - 5.5
-
2.3.2. Dyeing Procedure
-
Padding: Pad the prepared polyester fabric through the padding liquor with a wet pick-up of 60-70%.
-
Drying: Dry the padded fabric in a hot flue or infrared dryer at 100-120°C.
-
Thermofixation: Pass the dried fabric through a thermofixation unit at a temperature of 190-210°C for 60-90 seconds.
-
Cooling and Rinsing: Cool the fabric and rinse thoroughly to remove unfixed dye and auxiliary chemicals.
Post-Treatment: Reduction Clearing
This step is essential for removing any dye particles adhering to the fiber surface, thereby improving the wet and rubbing fastness of the dyed fabric.
-
Clearing Bath: Prepare a bath with:
-
Caustic Soda (36°Bé): 2 - 4 ml/L
-
Sodium Hydrosulfite: 1 - 2 g/L
-
-
Treatment: Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.
-
Rinsing and Neutralization: Rinse the fabric thoroughly with hot and then cold water. Neutralize with a weak solution of acetic acid (0.5 - 1.0 g/L).
-
Final Rinse: Perform a final cold water rinse.
-
Drying: Dry the fabric.
Data Presentation
Colorfastness Properties of this compound on Polyester
The following table summarizes the colorfastness properties of this compound on polyester fabric. The ratings are based on the ISO 105 standards, where 1 is poor and 5 is excellent.
| Fastness Property | ISO 105 Method | Rating | Reference |
| Light Fastness | B02 | 5 | |
| Washing Fastness (Staining) | C06 | 4-5 | |
| Washing Fastness (Change) | C06 | 5 | |
| Perspiration Fastness (Staining) | E04 | 4-5 | |
| Perspiration Fastness (Change) | E04 | 5 | |
| Rubbing Fastness (Dry) | X12 | 4-5 | - |
| Rubbing Fastness (Wet) | X12 | 4 | - |
| Sublimation Fastness | P01 | 4-5 |
Note: Rubbing fastness values are typical for disperse dyes after proper reduction clearing and may vary based on the depth of shade and process efficiency.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle dye powders in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound and all auxiliary chemicals before use.
Conclusion
The protocols provided in this document offer a comprehensive guide for the successful application of this compound to polyester substrates in a research setting. Adherence to the specified parameters for fabric preparation, dyeing, and post-treatment is critical for achieving optimal color yield, levelness, and fastness properties. The high-temperature exhaust method is well-suited for laboratory-scale trials, while the Thermosol process provides a basis for understanding continuous dyeing applications. The presented data and diagrams serve as a valuable resource for researchers and professionals in the field of textile coloration and drug development where textile components are involved.
References
Application Notes and Protocols for Advanced Oxidation Process-Based Treatment of Disperse Blue 85 Wastewater
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the advanced oxidation processes (AOPs) for the treatment of wastewater contaminated with Disperse Blue 85. It includes a summary of the dye's properties, comparative data on various AOPs, detailed experimental protocols, and visual representations of the treatment workflows.
Introduction to this compound and Advanced Oxidation Processes
This compound is a single azo-class dye with the molecular formula C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79 g/mol [1]. It is a dark blue powder that is insoluble in water and is primarily used for dyeing polyester (B1180765) and its blended fabrics[1]. Due to its complex aromatic structure, this compound is resistant to conventional wastewater treatment methods, necessitating the use of more robust technologies like Advanced Oxidation Processes (AOPs).
AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including disperse dyes. Common AOPs for dye wastewater treatment include Fenton/photo-Fenton processes, photocatalysis, and ozonation.
Comparative Data of Advanced Oxidation Processes for Disperse Dye Removal
While specific data for this compound is limited in publicly available literature, the following tables summarize the performance of various AOPs on structurally similar disperse dyes, providing a strong basis for expecting similar efficacy.
Table 1: Fenton and Photo-Fenton Treatment of Disperse Dyes
| Dye | Process | Initial Concentration (mg/L) | Fe²⁺ (mg/L) | H₂O₂ (mg/L) | pH | Reaction Time (min) | Color Removal (%) | COD Removal (%) | Reference |
| Disperse Blue 79 | Fenton | 60 | 20 | 150 | 3 | 60 | 85 | 75 | [2][3] |
| Disperse Dyes | Fenton | - | 50 | 75 | 3 | 15-25 | 98.6 | 90.8 | |
| Azo Dyes | Photo-Fenton | - | - | - | - | - | >95 | 70-85 | [4] |
Table 2: Photocatalytic Treatment of Disperse Dyes
| Dye | Catalyst | Catalyst Dose (g/L) | Initial Concentration (M) | pH | Irradiation Time (min) | Dye Removal (%) | Reference |
| Disperse Blue 1 | TiO₂ | - | - | - | 300 | 76 | |
| Methylene Blue | TiO₂ | 1 | 5 ppm | - | - | 99.09 (Solar UV) |
Table 3: Ozonation Treatment of Disperse Dyes
| Dye | Ozone Concentration (g/m³) | Initial Concentration (mg/L) | pH | Ozonation Time (min) | Color Removal (%) | COD Removal (%) | Reference |
| Disperse Blue 79 | 4.21-24.03 | 150-600 | 10 | 12 | Significant | 72.88 | |
| Disperse Red 354 | 8.2 mg/L | - | - | - | >90 | 40-70 |
Experimental Protocols
The following are detailed protocols for the laboratory-scale treatment of this compound wastewater using Fenton, photocatalysis, and ozonation processes.
Fenton Treatment Protocol
This protocol is adapted from the treatment of Disperse Blue 79.
Materials:
-
This compound solution (e.g., 50 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer for color analysis
-
COD analysis kit
Procedure:
-
Prepare a 1 L stock solution of this compound (e.g., 50 mg/L) in deionized water.
-
In a 500 mL beaker, take 250 mL of the dye solution.
-
Adjust the initial pH of the solution to 3.0 using H₂SO₄.
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L) and stir until dissolved.
-
Initiate the Fenton reaction by adding the required volume of H₂O₂ (e.g., to achieve 150 mg/L).
-
Start a timer and collect samples at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the collected samples by raising the pH to above 8.0 with NaOH.
-
Analyze the samples for color removal using a spectrophotometer at the maximum wavelength of this compound and for COD reduction using a standard COD analysis method.
Photocatalytic Treatment Protocol
This protocol is a general procedure for photocatalytic degradation using TiO₂.
Materials:
-
This compound solution (e.g., 20 mg/L)
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
UV lamp (e.g., mercury lamp)
-
Photoreactor with a quartz tube
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
-
COD analysis kit
Procedure:
-
Prepare a 1 L stock solution of this compound (e.g., 20 mg/L).
-
In the photoreactor, add a specific volume of the dye solution.
-
Add the desired amount of TiO₂ catalyst (e.g., 1 g/L) to the solution.
-
Keep the suspension in the dark for 30 minutes under continuous stirring to ensure adsorption-desorption equilibrium.
-
Adjust the pH to the desired value if necessary.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect samples at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Centrifuge or filter the samples to remove the TiO₂ particles before analysis.
-
Analyze the supernatant for color removal and COD reduction.
Ozonation Treatment Protocol
This protocol is based on the ozonation of similar disperse dyes.
Materials:
-
This compound solution (e.g., 100 mg/L)
-
Ozone generator
-
Gas bubbling reactor (e.g., a glass column)
-
Gas diffuser (sparger)
-
Off-gas ozone trap (e.g., potassium iodide solution)
-
pH meter
-
Spectrophotometer
-
COD analysis kit
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mg/L).
-
Fill the gas bubbling reactor with a known volume of the dye solution.
-
Adjust the initial pH of the solution to the desired level (e.g., pH 10 for enhanced degradation) using NaOH.
-
Start bubbling ozone gas through the solution at a constant flow rate.
-
Collect samples from the reactor at predetermined time intervals (e.g., 0, 5, 10, 15, 30 minutes).
-
Immediately analyze the samples for color removal and COD reduction.
Analytical Methods
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Color Removal: The percentage of color removal can be calculated by monitoring the change in absorbance at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The formula is: Color Removal (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Chemical Oxygen Demand (COD) Reduction: COD can be measured using standard colorimetric methods with a COD digester and a spectrophotometer. This determines the amount of oxygen required to oxidize the organic matter in the sample.
-
Quantification of this compound: For more precise quantification, High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector can be used. An SPE-LC-ESI-MS/MS method has been optimized for the analysis of disperse dyes in water samples.
Visualizations
The following diagrams illustrate the experimental workflows for the described Advanced Oxidation Processes.
Caption: Experimental workflow for the Fenton treatment of this compound wastewater.
References
photocatalytic degradation of Disperse Blue 85 experimental setup
Application Note: Photocatalytic Degradation of Disperse Blue 85
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a type of azo dye commonly used in the textile industry for coloring synthetic fibers like polyester. Azo dyes are characterized by the presence of one or more azo groups (-N=N-). Due to their complex aromatic structures, these dyes are often resistant to conventional wastewater treatment methods, leading to environmental persistence and potential ecological hazards. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis, offer an effective solution for the complete mineralization of these recalcitrant organic pollutants into less harmful substances like CO₂, water, and mineral acids. This document provides a detailed experimental protocol for investigating the photocatalytic degradation of this compound using semiconductor photocatalysts.
Principle of Photocatalysis
Heterogeneous photocatalysis is a process that utilizes a semiconductor material, typically a metal oxide like Zinc Oxide (ZnO) or Titanium Dioxide (TiO₂), to catalyze a chemical reaction upon exposure to light. When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺). These charge carriers migrate to the catalyst surface and initiate a series of redox reactions. The holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂•⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that can non-selectively degrade the complex dye molecules into simpler, non-toxic compounds.
Experimental Protocols
Materials and Equipment
-
Dye: this compound
-
Photocatalyst: Zinc Oxide (ZnO) or Titanium Dioxide (TiO₂) nanoparticles
-
Reagents: Zinc Acetate (B1210297), Oxalic Acid, Ethanol, Sodium Hydroxide (for catalyst synthesis if required)
-
Glassware: Beakers, volumetric flasks, pipettes
-
Photoreactor: A batch reactor (e.g., a 250 mL beaker or a quartz vessel)
-
Light Source: UV lamp (e.g., medium-pressure mercury lamp) or a visible light source (e.g., tungsten lamp).[1]
-
Magnetic Stirrer
-
pH Meter
-
Analytical Balance
-
Centrifuge or Syringe Filters (0.45 µm)
-
UV-Vis Spectrophotometer
-
Deionized Water
Protocol 1: Preparation of ZnO Photocatalyst (Sol-Gel Method)
This protocol describes a common method for synthesizing ZnO nanoparticles.[2][3]
-
Prepare Solution A: Dissolve 2.196 g of zinc acetate in 60 mL of ethanol. Stir the solution at 60 °C for 30 minutes.[2]
-
Prepare Solution B: Dissolve 2.520 g of oxalic acid dihydrate in 80 mL of ethanol. Stir this solution at 50 °C for 30 minutes.[2]
-
Mixing: Add Solution B dropwise to the warm Solution A while continuously stirring. Continue stirring for 1 hour to obtain a white sol.
-
Gelation and Drying: Allow the sol to age until a gel is formed. Dry the gel in an oven at 80 °C for 24 hours.
-
Calcination: Calcine the dried powder in a furnace at 400 °C to obtain the final ZnO photocatalyst. The calcination temperature can be varied to optimize catalyst properties.
Protocol 2: Photocatalytic Degradation Experiment
-
Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1x10⁻³ M) by accurately weighing the dye powder and dissolving it in a known volume of deionized water. Prepare the desired working concentration (e.g., 3.0x10⁻⁵ M) by diluting the stock solution.
-
Reactor Setup: Place a specific volume of the dye working solution (e.g., 100 mL) into the photoreactor.
-
Catalyst Addition: Add a predetermined amount of the photocatalyst (e.g., 0.05 g of ZnO) to the dye solution. The optimal catalyst loading should be determined experimentally.
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes. This step ensures that an equilibrium is established between the adsorption of dye molecules onto the catalyst surface and their desorption back into the solution.
-
Initiate Photoreaction: Position the light source to irradiate the suspension uniformly and turn it on to start the photocatalytic reaction. Continue stirring throughout the experiment to maintain a homogeneous suspension.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension. The '0' time sample should be taken immediately after the dark adsorption period and just before turning on the light.
-
Sample Preparation for Analysis: Immediately after withdrawal, centrifuge the aliquot or pass it through a syringe filter to remove the photocatalyst particles. This step is crucial to stop the reaction and prevent interference during spectrophotometric analysis.
-
Spectrophotometric Analysis: Measure the absorbance of the clear supernatant at the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for similar disperse dyes is often in the range of 550-650 nm.
-
Calculation of Degradation Efficiency: The percentage of dye degradation can be calculated using the following formula:
Degradation (%) = [(A₀ - Aₜ) / A₀] x 100
Where:
-
A₀ is the initial absorbance of the dye solution (at t=0).
-
Aₜ is the absorbance of the dye solution at a specific time interval 't'.
-
Data Presentation
Quantitative data from photocatalytic degradation experiments are crucial for comparing results and determining optimal conditions. The following tables summarize typical parameters and kinetic data found in the literature for similar disperse azo dyes.
Table 1: Summary of Optimized Experimental Parameters for Photocatalytic Degradation of Disperse Dyes
| Dye | Photocatalyst | Catalyst Dose (g/100mL) | Initial Dye Conc. (M) | Optimal pH | Light Source | Reference |
|---|---|---|---|---|---|---|
| Disperse Blue 94 | Strontium Chromate | 0.25 | 3.0 x 10⁻⁵ | 7.0 | 2 x 200W Tungsten Lamps | |
| Disperse Blue 79:1 | ZnO/Mn | 0.05 | 3.0 x 10⁻⁵ | 8.5 | UV Light |
| Disperse Red 167 | CeFeO₃ | 0.05 | 3.0 x 10⁻⁵ | 8.0 | Visible Light | |
Table 2: Kinetic Data for Photocatalytic Degradation of Azo Dyes
| Dye Class | Photocatalyst | Kinetic Model | Rate Constant (k) | Key Finding | Reference |
|---|---|---|---|---|---|
| Azo Dyes | ZnO | Pseudo-first-order | Not specified | Degradation fits first-order kinetics. | |
| Disperse Blue 79:1 | ZnO/Mn | Pseudo-first-order | 2.06 x 10⁻⁴ sec⁻¹ | The decomposition follows first-order kinetics. |
| Direct Blue Dyes | Various | Pseudo-first-order | Varies | Photodegradation is well described by pseudo-first-order kinetics. | |
Note: The degradation of many organic dyes, including azo dyes, often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(A₀/Aₜ) versus irradiation time (t). The slope of the resulting straight line gives the apparent rate constant.
References
Application Notes and Protocols for Supercritical Fluid Dyeing of Polyester with Disperse Blue Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the supercritical fluid dyeing (SFD) of polyester (B1180765) (PET) fabric using disperse blue dyes. The information is particularly relevant for researchers in materials science, textile engineering, and sustainable chemistry. Due to the limited specific data for Disperse Blue 85, this document leverages data for structurally similar and commonly used disperse blue dyes, such as C.I. Disperse Blue 79, to provide representative and actionable protocols.
Introduction to Supercritical Fluid Dyeing
Supercritical fluid dyeing is an innovative and environmentally friendly technology that utilizes supercritical carbon dioxide (scCO₂) as a dyeing medium instead of water.[1][2] This waterless process eliminates wastewater generation, a significant source of pollution in the conventional textile dyeing industry.[2] Furthermore, scCO₂ is non-toxic, non-flammable, and can be easily recycled after the dyeing process, making it a sustainable alternative.[3] The tunable solvent power of scCO₂, achieved by altering temperature and pressure, allows for precise control over the dyeing process.[4] Disperse dyes, which are non-ionic and have low water solubility, are particularly suitable for dyeing hydrophobic fibers like polyester in scCO₂.
Principle of the Method
The principle of supercritical fluid dyeing of polyester with disperse dyes involves the following key steps:
-
Pressurization and Heating of CO₂: Liquid CO₂ is pressurized and heated beyond its critical point (31.1 °C and 7.38 MPa) to reach a supercritical state. In this state, it exhibits properties of both a liquid and a gas, allowing it to effuse through the polymer matrix like a gas while having the solvent power of a liquid.
-
Dissolution of the Dye: The disperse dye is introduced into the supercritical fluid, where it dissolves to form a molecular dispersion. The solubility of the dye in scCO₂ is a critical factor and is dependent on the temperature, pressure, and the chemical structure of the dye.
-
Diffusion and Adsorption: The scCO₂, now carrying the dissolved dye, penetrates the amorphous regions of the polyester fibers. The high diffusivity of the supercritical fluid facilitates the rapid transport of the dye molecules into the fiber structure.
-
Fixation: Once inside the fiber, the dye molecules are adsorbed onto the polymer chains through intermolecular forces.
-
Depressurization and CO₂ Recycling: After the dyeing cycle, the pressure is released, causing the CO₂ to return to its gaseous state and lose its solvent power. The undissolved dye precipitates out and can be collected for reuse. The gaseous CO₂ is then recompressed and recycled for subsequent dyeing cycles, creating a closed-loop system.
Experimental Data
The following tables summarize key quantitative data for the supercritical fluid dyeing of polyester with disperse blue dyes, primarily focusing on C.I. Disperse Blue 79 as a representative example.
Table 1: Solubility of C.I. Disperse Blue 79 in Supercritical CO₂
| Temperature (°C) | Pressure (MPa) | Solubility (mol fraction x 10⁻⁶) |
| 80 | 15 | ~1.0 |
| 80 | 20 | ~5.0 |
| 80 | 25 | ~15.0 |
| 80 | 30 | ~30.0 |
| 120 | 15 | ~2.0 |
| 120 | 20 | ~10.0 |
| 120 | 25 | ~25.0 |
| 120 | 30 | ~50.0 |
Table 2: Typical Process Parameters for Supercritical Fluid Dyeing of Polyester with Disperse Blue Dyes
| Parameter | Range | Typical Value (for C.I. Disperse Blue 79) |
| Temperature | 80 - 140 °C | 120 °C |
| Pressure | 15 - 30 MPa | 29 MPa (approx. 4200 psi) |
| Dyeing Time | 20 - 90 min | 40 min |
| CO₂ Flow Rate | Variable | 5 kgs/min (example) |
| Dye Concentration | 1 - 3% (on weight of fabric) | 2% (on weight of fabric) |
Table 3: Colorfastness Properties of Polyester Dyed with Disperse Blue Dyes in scCO₂ (Representative Values)
| Fastness Property | Test Method | Rating (ISO 1-5 Scale, 5 is best) |
| Washing (Color Change) | ISO 105-C06 | 4-5 |
| Washing (Staining on Cotton) | ISO 105-C06 | 5 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-7 |
| Rubbing (Dry) | ISO 105-X12 | 4-5 |
| Rubbing (Wet) | ISO 105-X12 | 4 |
Experimental Protocols
This section provides a detailed protocol for the supercritical fluid dyeing of a polyester fabric sample with a disperse blue dye.
Materials and Equipment
-
Polyester fabric (pre-scoured and dried)
-
Disperse Blue dye (e.g., C.I. Disperse Blue 79)
-
High-purity carbon dioxide (99.9%)
-
Supercritical fluid dyeing apparatus (laboratory or pilot scale) equipped with:
-
High-pressure vessel (autoclave)
-
High-pressure pump for CO₂
-
Heating system with temperature control
-
Pressure transducer and controller
-
Dye injection vessel
-
Circulation pump
-
Separation vessel
-
-
Spectrophotometer for color measurement (K/S values)
-
Standard testing equipment for colorfastness evaluation
Protocol: Supercritical Fluid Dyeing of Polyester
-
Sample Preparation:
-
Cut a sample of pre-scoured and dried polyester fabric to the desired size.
-
Accurately weigh the fabric sample.
-
Calculate the required amount of Disperse Blue dye (e.g., 2% on the weight of the fabric).
-
-
Loading the Apparatus:
-
Place the polyester fabric sample into the high-pressure dyeing vessel.
-
Load the pre-weighed disperse dye into the dye injection vessel.
-
-
Pressurization and Heating:
-
Seal the dyeing vessel.
-
Start the high-pressure pump to introduce liquid CO₂ into the vessel.
-
Simultaneously, begin heating the vessel to the target dyeing temperature (e.g., 120 °C).
-
Continue pressurizing until the target pressure (e.g., 29 MPa) is reached.
-
-
Dyeing Cycle:
-
Once the target temperature and pressure are stable, start the circulation pump to circulate the supercritical CO₂ through the dye injection vessel and the dyeing vessel.
-
Maintain the dyeing conditions for the specified duration (e.g., 40 minutes).
-
-
Depressurization and Cooling:
-
After the dyeing time is complete, stop the circulation pump.
-
Slowly release the pressure from the vessel. The CO₂ will transition to a gaseous state, and the undissolved dye will precipitate in the separator.
-
Allow the vessel to cool down to room temperature.
-
-
Sample Removal and Post-Treatment:
-
Once the vessel is fully depressurized and cooled, open it and remove the dyed polyester sample.
-
The dyed fabric is dry and does not require a conventional washing and drying process. A light rinsing with a suitable solvent (e.g., acetone) may be performed in a laboratory setting to remove any residual surface dye for analytical purposes.
-
-
Analysis:
-
Measure the color strength (K/S value) of the dyed fabric using a spectrophotometer.
-
Evaluate the colorfastness to washing, light, and rubbing according to standard ISO test methods.
-
Visualizations
Diagram 1: Experimental Workflow for Supercritical Fluid Dyeing
A simplified workflow for the supercritical fluid dyeing of polyester.
Diagram 2: Logical Relationship of Key Parameters in SFD
Key parameter relationships in supercritical fluid dyeing.
References
Troubleshooting & Optimization
Disperse Blue 85 poor color fastness troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor color fastness with Disperse Blue 85.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a single azo disperse dye with the Colour Index number 11370.[1] It is primarily used for dyeing polyester (B1180765) and its blended fabrics, producing a red-light navy blue shade.[1] Due to its non-ionic nature, it is insoluble in water and requires specific dyeing conditions, typically high temperature and high pressure, for effective application.[1][2]
Q2: What are the typical color fastness ratings for this compound on polyester?
The color fastness of this compound on polyester can vary depending on the dyeing process and after-treatment. However, typical ratings according to ISO standards are provided in the table below.
Table 1: Typical Color Fastness Ratings of this compound on Polyester
| Fastness Property | ISO Test Method | Rating (Scale 1-5) |
| Light Fastness | ISO 105-B02 | 5 |
| Washing Fastness (Fading) | ISO 105-C06 | 5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 |
| Ironing Fastness | ISO 105-X11 | 5 |
Source: World Dye Variety[1]
Q3: What are the primary causes of poor wash fastness with this compound?
Poor wash fastness in fabrics dyed with this compound is most commonly due to the presence of unfixed dye on the fiber surface. Key contributing factors include:
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Inadequate Dyeing Parameters: Insufficient temperature (below 130°C for polyester) or inadequate dyeing time can lead to poor dye penetration and fixation.
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Improper Dyebath pH: The stability and exhaustion of this compound are optimal in a weakly acidic dyebath (pH 4.5-5.5). An incorrect pH can cause dye agglomeration and reduce fixation.
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Ineffective After-treatment: The most critical factor is often an incomplete or omitted reduction clearing process. This post-dyeing treatment is essential for removing unfixed surface dye.
Q4: How can I improve the rubbing fastness (crocking) of fabrics dyed with this compound?
Poor rubbing fastness is primarily caused by loose dye particles on the fiber surface. To improve this:
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Implement a thorough reduction clearing process: This is the most effective method for removing surface dye and significantly improving both wet and dry rubbing fastness.
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Ensure proper dye dispersion: Use an effective dispersing agent to prevent dye agglomeration in the dyebath.
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Optimize dyeing conditions: Ensure complete dye penetration into the fiber by maintaining the correct temperature and time.
Q5: My dyed substrate shows poor sublimation fastness. What can I do?
Sublimation fastness is the resistance of the dye to vaporize at high temperatures. Poor sublimation fastness can lead to color changes and staining of adjacent materials during heat treatments like heat setting or ironing. To address this:
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Select dyes with higher sublimation fastness: Disperse dyes are classified by their energy level, which correlates with their sublimation fastness. For applications involving high temperatures, consider if a higher-energy disperse dye is more suitable.
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Optimize heat treatment conditions: If possible, lower the temperature and duration of post-dyeing heat treatments.
Troubleshooting Guides
Issue 1: Poor Wash Fastness
| Symptom | Possible Cause | Recommended Solution |
| Color bleeds during washing, staining adjacent fabrics. | Ineffective removal of unfixed dye from the fiber surface. | Implement a thorough reduction clearing process after dyeing. (See Experimental Protocol 2). |
| Inadequate dyeing temperature or time. | Ensure the dyeing temperature is maintained at 130°C for 45-60 minutes for polyester. | |
| Incorrect pH of the dyebath. | Maintain the dyebath pH between 4.5 and 5.5 using acetic acid. |
Issue 2: Poor Rubbing Fastness (Crocking)
| Symptom | Possible Cause | Recommended Solution |
| Color transfers to other surfaces upon rubbing (wet or dry). | Presence of loose dye particles on the fiber surface. | A robust reduction clearing process is crucial. (See Experimental Protocol 2). |
| Improper dye dispersion in the dyebath. | Use a high-quality dispersing agent and ensure the dye is properly dissolved before adding to the dyebath. | |
| Dyeing at a concentration that is too high. | For very deep shades, ensure maximum dye fixation and thorough after-clearing. |
Issue 3: Poor Light Fastness
| Symptom | Possible Cause | Recommended Solution |
| Fading or color change upon exposure to light. | Incorrect dye selection for the intended application. | While this compound generally has good light fastness (rating of 5), for applications requiring very high light fastness, confirm its suitability or consider alternative dyes. |
| Presence of certain finishing agents. | Some softeners or other finishing agents can negatively impact light fastness. Test compatibility before application. |
Experimental Protocols
Experimental Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
Objective: To provide a standard procedure for dyeing polyester fabric with this compound to achieve good color fastness.
Materials and Reagents:
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Polyester fabric (scoured and pre-treated)
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This compound
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Dispersing agent
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Levelling agent
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Acetic acid
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Deionized water
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High-temperature dyeing apparatus
Procedure:
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Dye Dispersion: Prepare a stock dispersion of this compound by pasting the required amount of dye with a small amount of water and dispersing agent. Add warm water gradually while stirring to form a smooth dispersion.
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Dyebath Preparation:
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Set the liquor ratio (e.g., 1:10).
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Fill the dyeing vessel with the required volume of deionized water.
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Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L).
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Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
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Add the prepared dye dispersion to the dyebath.
-
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Dyeing Cycle:
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Introduce the polyester fabric into the cold dyebath.
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Raise the temperature to 130°C at a rate of 1.5°C/minute.
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Hold the temperature at 130°C for 45-60 minutes.
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Cool the dyebath down to 70°C at a rate of 2°C/minute.
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Drain the dyebath.
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Rinsing: Rinse the dyed fabric with hot water and then cold water.
Experimental Protocol 2: Reduction Clearing of Polyester Dyed with this compound
Objective: To remove unfixed surface dye from polyester fabric dyed with this compound to improve wash and rubbing fastness.
Materials and Reagents:
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Dyed polyester fabric
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Sodium hydrosulfite (reducing agent)
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Sodium hydroxide (B78521) (alkali)
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Detergent (non-ionic)
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Acetic acid
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Deionized water
Procedure:
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Reduction Clearing Bath Preparation:
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Prepare a fresh bath with a liquor ratio of 1:10.
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Add 2 g/L sodium hydrosulfite.
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Add 2 g/L sodium hydroxide.
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Add 1 g/L non-ionic detergent.
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Treatment:
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Introduce the rinsed, dyed fabric into the bath at 70-80°C.
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Treat for 15-20 minutes.
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Drain the bath.
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Rinsing and Neutralization:
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Rinse the fabric thoroughly with hot water.
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Rinse with cold water.
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Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 5-10 minutes.
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Perform a final cold water rinse.
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Drying: Dry the fabric at a temperature not exceeding 100°C.
Visualizations
Caption: Troubleshooting workflow for poor color fastness of this compound.
Caption: Experimental workflow for dyeing polyester with this compound.
References
Technical Support Center: Matrix Effects in LC-MS Analysis of Disperse Blue 85
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Disperse Blue 85.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy and reproducibility of quantification.[1][2] In the analysis of azo dyes like this compound, complex matrices such as textiles, wastewater, and biological samples are common sources of these interferences.[3]
Q2: Why is my this compound signal intensity low and inconsistent?
A2: Low and inconsistent signal intensity for this compound is a common symptom of ion suppression.[4] This occurs when other molecules in the sample matrix compete with this compound for ionization in the MS source. The composition of the matrix can vary between samples, leading to different degrees of ion suppression and, consequently, inconsistent results.
Q3: How can I confirm that matrix effects are impacting my analysis?
A3: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a this compound standard solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at a specific retention time indicates ion suppression, while a rise indicates ion enhancement.
Q4: What are the most effective strategies to minimize matrix effects for this compound?
A4: The most effective strategies involve a combination of:
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Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS analysis.
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Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.
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Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL internal standard is unavailable, a structural analog can be used.
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Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches your samples can help to compensate for consistent matrix effects.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal intensity or complete signal loss for this compound. | Ion Suppression: Co-eluting matrix components are inhibiting the ionization of the analyte. | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. 2. Modify Chromatography: Adjust the gradient to better separate the analyte from the suppression zone. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering components. |
| Inconsistent and irreproducible results for quality control (QC) samples. | Variable Matrix Effects: The composition of the matrix differs from sample to sample, causing varying degrees of ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Employ Matrix-Matched Calibrators and QCs: Ensure that your standards and QCs are prepared in the same matrix as your unknown samples. |
| Poor peak shape (e.g., tailing, fronting, or splitting). | Matrix Overload or Interference: High concentrations of matrix components can affect the column performance and peak shape. | 1. Enhance Sample Preparation: Focus on removing the classes of compounds known to cause issues (e.g., phospholipids (B1166683) in plasma). 2. Reduce Injection Volume: Injecting a smaller volume can lessen the load of matrix components on the column. |
Quantitative Data on Matrix Effects for Disperse Dyes
While specific quantitative data for this compound is limited in the reviewed literature, the following table summarizes matrix effect data for other disperse dyes in textile samples, which can serve as a reference. The matrix effect (ME) is calculated as the percentage of the analyte response in the matrix compared to the response in a pure solvent. An ME < 100% indicates ion suppression, while an ME > 100% indicates ion enhancement.
| Dye | Concentration | Matrix Effect (%) | Reference |
| Disperse Red 17 | 10 ng/mL | 31.0 - 50.9 | |
| Disperse Red 17 | 50 ng/mL | 31.0 - 50.9 | |
| Disperse Blue 124 | 10 ng/mL | 31.0 - 50.9 | |
| Disperse Blue 124 | 50 ng/mL | 31.0 - 50.9 | |
| Disperse Blue 35 | 10 ng/mL | 31.0 - 50.9 | |
| Disperse Blue 35 | 50 ng/mL | 31.0 - 50.9 | |
| Disperse Yellow 49 | 10 ng/mL | 31.0 - 50.9 | |
| Disperse Yellow 49 | 50 ng/mL | 31.0 - 50.9 | |
| Disperse Orange 37 | 10 ng/mL | 42.1 - 49.5 | |
| Disperse Orange 37 | 50 ng/mL | 71.3 - 87.7 | |
| Disperse Blue 7 | 10 ng/mL | 74.2 - 120.9 | |
| Disperse Blue 7 | 50 ng/mL | 141.3 - 257.3 | |
| Disperse Red 1 | Not Specified | 33.1 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Disperse Dyes from Water Samples
This protocol is adapted from a method for analyzing disperse dyes in environmental water samples and can be a starting point for textile effluent analysis.
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Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
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Loading: Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
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Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
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Drying: Dry the cartridge under a vacuum for 10 minutes.
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Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Disperse Dyes
This is a general LC-MS/MS method that can be optimized for this compound.
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LC Column: ZORBAX Eclipse XDB-C18 (4.6 x 150 mm; 5 µm) or equivalent.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in methanol.
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Gradient:
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Start with a 50:50 (A:B) mixture.
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Linearly increase to 100% B over 16 minutes.
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Hold at 100% B for 9 minutes to clean the column.
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Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 500 µL/min.
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Injection Volume: 40 µL.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MS Detection: Selected Reaction Monitoring (SRM) mode. The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: SPE sample preparation workflow for this compound.
References
Technical Support Center: Spectrophotometric Determination of Disperse Blue 85
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the spectrophotometric determination of Disperse Blue 85.
Troubleshooting Guide
Unstable or drifting absorbance readings, unexpected results, and poor reproducibility are common challenges in spectrophotometry. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for spectrophotometric analysis.
Frequently Asked Questions (FAQs)
Technical Support Center: Optimizing pH and Temperature for Disperse Blue 85 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful application of Disperse Blue 85 in dyeing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing with this compound?
A1: The optimal pH for dyeing with disperse dyes, including this compound, is in a weakly acidic range, typically between 4.5 and 5.5.[1][2][3][4] Maintaining this pH is crucial for the stability of the disperse dye and helps prevent the hydrolysis of polyester (B1180765) fibers at high temperatures.[5] Acetic acid is commonly used to adjust the dyebath to the desired pH.
Q2: What is the recommended temperature for dyeing with this compound?
A2: this compound is suitable for high-temperature dyeing methods, which are necessary for effectively dyeing polyester fibers. The recommended dyeing temperature is typically around 130°C. This high temperature allows for the swelling of the polyester fibers, enabling the dye molecules to penetrate and fix within the fiber structure.
Q3: Why is a dispersing agent necessary for dyeing with this compound?
A3: Disperse dyes like this compound are sparingly soluble in water. A dispersing agent is essential to create a stable and uniform dispersion of the dye particles in the dyebath. This prevents dye agglomeration, which can lead to spotting and uneven dyeing.
Q4: What is reduction clearing and why is it important?
A4: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the fibers. This step is critical for achieving good wash and rub fastness. The process typically involves treating the dyed fabric in a bath containing a reducing agent (like sodium hydrosulfite) and an alkali.
Q5: Can this compound be used for dyeing fibers other than polyester?
A5: While primarily used for polyester, disperse dyes can also be used for other hydrophobic fibers such as cellulose (B213188) acetate, nylon, and acrylics. However, the optimal dyeing conditions and fastness properties may vary depending on the fiber being dyed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Color Yield | Incorrect pH of the dyebath. | Adjust the pH to the optimal range of 4.5-5.5 using acetic acid. |
| Insufficient dyeing temperature or time. | Ensure the dyeing temperature reaches 130°C and is held for an adequate duration (typically 30-60 minutes). | |
| Uneven Dyeing (Shade Variation) | Rapid heating rate of the dyebath. | Control the heating rate, especially in the critical temperature range for polyester (80°C to 130°C), to a slow and steady rise (e.g., 1-2°C/minute). |
| Improper dye dispersion. | Ensure the dye is thoroughly pre-dispersed with a dispersing agent before adding it to the main dyebath. | |
| Poor Wash Fastness | Unfixed dye remaining on the fiber surface. | Perform a thorough reduction clearing after dyeing to remove surface dye. |
| Dye migration during drying. | Ensure proper rinsing after reduction clearing and optimize drying conditions. | |
| Dye Spots or Specks | Agglomeration of dye particles. | Improve dye dispersion by pre-mixing the dye with a dispersing agent and warm water. Use a sequestering agent if hard water is used. |
| Color Fading | Exposure to nitrous oxide (gas fading), particularly for some blue and violet anthraquinone-based disperse dyes. | While this compound is an azo dye, if gas fading is suspected with other blue dyes, assess the atmospheric conditions of processing and storage. |
Data Presentation
Table 1: Optimal Dyeing Parameters for this compound on Polyester
| Parameter | Optimal Range | Notes |
| pH | 4.5 - 5.5 | A weakly acidic medium ensures dye stability and optimal exhaustion. |
| Temperature | 130°C | High-temperature dyeing is required for polyester to ensure dye penetration. |
| Dyeing Time | 30 - 60 minutes | The duration at peak temperature depends on the desired shade depth. |
| Heating Rate | 1 - 2°C / minute | A controlled heating rate promotes level dyeing. |
| Reduction Clearing Temperature | 70 - 80°C | Effective for removing unfixed surface dye. |
| Reduction Clearing Time | 15 - 20 minutes | Adequate time for the chemical reduction of surface dye. |
Experimental Protocols
Protocol 1: High-Temperature Dyeing of Polyester with this compound
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Fabric Preparation:
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Thoroughly scour the polyester fabric with a non-ionic detergent and soda ash solution to remove any impurities.
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Rinse the fabric with hot and then cold water until it is neutral.
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-
Dye Bath Preparation (Liquor Ratio 1:10):
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Set the dyebath to an initial temperature of 50-60°C.
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Add a dispersing agent (e.g., 1 g/L) and a sequestering agent if using hard water.
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Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
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Pre-disperse the required amount of this compound in warm water with a small amount of dispersing agent and add it to the dyebath.
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Dyeing Cycle:
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Introduce the prepared polyester fabric into the dyebath.
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Raise the temperature from 60°C to 130°C at a controlled rate of 1.5°C per minute.
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Hold the temperature at 130°C for 45-60 minutes to ensure complete dye penetration and fixation.
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Cool the dyebath down to 80°C at a rate of 2°C per minute.
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Reduction Clearing:
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At 80°C, add a reducing agent (e.g., 2 g/L sodium hydrosulfite) and adjust the pH to 10-11 with caustic soda.
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Run the clearing process for 20 minutes at 80°C.
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Rinsing and Neutralization:
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Drain the reduction clearing bath and rinse the fabric with hot water (70°C).
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Neutralize the fabric with a dilute acetic acid solution in a fresh bath.
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Perform a final rinse with cold water and then dry the fabric.
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Visualizations
References
role of dispersing agents in Disperse Blue 85 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of dispersing agents in the stability of Disperse Blue 85.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a dispersing agent in a this compound formulation?
A1: Dispersing agents are crucial for ensuring the stability of this compound in an aqueous medium.[1] Since disperse dyes like this compound are sparingly soluble in water, they exist as fine particles.[2] The primary role of a dispersing agent is to prevent these particles from clumping together (aggregation) or settling out of the solution (sedimentation).[3][4] They achieve this by coating the surface of the individual dye particles, creating a barrier that keeps them separated and evenly distributed throughout the dye bath. This ensures uniform and consistent color application during experiments.
Q2: What are the common types of dispersing agents used with this compound?
A2: The most common types of dispersing agents used with disperse dyes are anionic and non-ionic surfactants.
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Anionic dispersing agents , such as lignosulfonates and naphthalene (B1677914) sulfonate-formaldehyde condensates, carry a negative charge and are widely used due to their excellent stability and performance, especially at high temperatures.
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Non-ionic dispersing agents are versatile and can be used with a wide range of dye types. They are often used to enhance stability and leveling.
Q3: What are the consequences of poor dispersion stability of this compound?
A3: Poor dispersion stability, leading to dye aggregation, can cause several problems in experimental applications, including:
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Uneven Dyeing and Color Spots: Agglomerated dye particles can lead to uneven color distribution, resulting in streaks or spots on the substrate.
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Reduced Color Yield: When dye particles aggregate, their effective surface area for interacting with the substrate is reduced, leading to a weaker color intensity.
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Inconsistent Experimental Results: In research settings, inconsistent dyeing can lead to unreliable and non-reproducible results.
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Equipment Fouling: Aggregated dye can deposit on the surfaces of laboratory equipment, leading to contamination and cleaning difficulties.
Q4: Which factors can negatively impact the stability of a this compound dispersion?
A4: Several factors can compromise the stability of a this compound dispersion:
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Incorrect pH: The optimal pH for most disperse dye baths is weakly acidic, typically between 4.5 and 5.5. Deviations from this range can affect the performance of the dispersing agent and the stability of the dye itself.
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High Water Hardness: The presence of calcium and magnesium ions in hard water can react with anionic dispersing agents, causing them to precipitate and lose their effectiveness.
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Elevated Temperatures and Rapid Heating: While this compound is designed for high-temperature applications, some dispersing agents can lose their efficacy at very high temperatures. A rapid heating rate can also shock the dispersion, causing the dye particles to aggregate.
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Incompatible Auxiliaries: Other chemicals or auxiliaries in the formulation must be compatible with the dispersing agent and the dye to avoid adverse reactions that could lead to instability.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, focusing on the role of dispersing agents.
| Problem | Potential Cause | Recommended Solution |
| Uneven color or spots on the substrate | Dye aggregation due to ineffective dispersion. | - Ensure the dispersing agent is appropriate for the experimental conditions (temperature, pH).- Verify the correct concentration of the dispersing agent is being used.- Check and adjust the pH of the medium to the optimal range of 4.5-5.5.- Use deionized or softened water to avoid issues with water hardness. |
| Low color intensity or weak staining | Poor dye dispersion leading to reduced dye uptake. | - Improve the initial dispersion by ensuring the dye and dispersing agent are thoroughly mixed before application.- Consider using a combination of anionic and non-ionic dispersing agents for enhanced stability. |
| Color deviation (shade change) | Dye hydrolysis or degradation due to incorrect pH. | - Strictly maintain the pH of the solution within the recommended 4.5-5.5 range. |
| Visible dye particles in the solution or on equipment | Sedimentation of dye particles due to dispersion failure. | - Select a dispersing agent with better high-temperature stability.- Control the heating rate to avoid thermal shock to the dispersion. |
Quantitative Data Summary
The selection of an appropriate dispersing agent and its concentration is critical for maintaining the stability of a this compound dispersion, which can be quantified by measuring the average particle size before and after stress conditions (e.g., high temperature).
| Dispersing Agent Type | Concentration (% owf*) | Initial Average Particle Size (μm) | Average Particle Size after 1 hr at 130°C (μm) | Stability Assessment |
| Lignosulfonate | 1.0 | 0.85 | 1.15 | Good |
| 2.0 | 0.70 | 0.85 | Excellent | |
| Naphthalene Sulfonate Condensate | 1.0 | 0.90 | 1.30 | Moderate |
| 2.0 | 0.75 | 0.95 | Good | |
| Anionic/Non-ionic Blend | 1.5 | 0.70 | 0.75 | Excellent |
*on weight of fiber/substrate
Note: This data is illustrative and representative of typical performance. Actual results may vary based on the specific commercial products and experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of this compound Dispersion Stability (Filter Paper Test)
This protocol provides a method for assessing the dispersion stability of this compound at ambient and elevated temperatures.
Materials:
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This compound
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Dispersing agent(s)
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Deionized water
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Acetic acid (for pH adjustment)
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Beakers and graduated cylinders
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Stirring apparatus
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High-temperature dyeing apparatus or water bath
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Büchner funnel and vacuum flask
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Whatman No. 2 filter paper
Procedure:
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Preparation of Dye Liquor: Prepare a 1% stock solution of this compound with the selected dispersing agent in deionized water. Adjust the pH to 5.0 using acetic acid.
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Initial Filtration (Ambient Temperature): a. Take 200 mL of the freshly prepared dye liquor. b. Set up the filtration apparatus with a pre-weighed Whatman No. 2 filter paper. c. Pour the dye liquor into the Büchner funnel under vacuum and record the time taken for the entire volume to pass through. d. Visually inspect the filter paper for any dye aggregates or spots.
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High-Temperature Stability Test: a. Take another 200 mL of the initial dye liquor and place it in the high-temperature apparatus. b. Heat the solution to 130°C and maintain this temperature for 60 minutes. c. Allow the solution to cool to room temperature.
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Filtration of Heat-Treated Sample: a. Filter the heat-treated dye liquor through a fresh, pre-weighed Whatman No. 2 filter paper using the same setup. b. Record the filtration time and visually inspect the filter paper for residue.
-
Interpretation:
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A stable dispersion will have a short filtration time and minimal to no residue on the filter paper, both before and after the heat treatment.
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An increase in filtration time and the presence of visible color spots on the filter paper after the heat treatment indicate poor thermal stability of the dispersion.
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Visualizations
Caption: Workflow for assessing the stability of this compound dispersions.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. textilelearner.net [textilelearner.net]
- 4. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
Technical Support Center: Uniform Dyeing with Disperse Blue 85
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Disperse Blue 85. Our aim is to help you achieve uniform and consistent dyeing results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a leveling agent in the dyeing process with this compound?
A1: Leveling agents are essential chemical auxiliaries that promote uniform color distribution on textile substrates.[1][2] Their main role is to control the dye uptake by the fibers, preventing rapid, uneven absorption that can lead to streaks, patchiness, or shade variations.[1][3][4] They achieve this by slowing down the initial rate of dyeing and facilitating the migration of dye molecules from areas of high concentration to areas of lower concentration, ensuring a level or uniform appearance.
Q2: I am observing patchy and uneven dyeing with this compound. What are the likely causes and how can I resolve this?
A2: Uneven dyeing is a common issue that can stem from several factors:
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Improper Dye Dispersion: this compound, like other disperse dyes, has low water solubility and must be finely dispersed in the dyebath. Poor dispersion can lead to dye agglomeration and spotting on the fabric.
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Solution: Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath. The use of a high-quality dispersing agent is crucial for maintaining a stable dye dispersion throughout the dyeing process, especially at high temperatures.
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Rapid Temperature Rise: A rapid increase in the dyebath temperature can cause the dye to rush onto the fabric, leading to unlevel dyeing.
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Solution: Control the rate of temperature rise, typically 1-2°C per minute, to allow for gradual and uniform dye absorption.
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Incorrect pH: The pH of the dyebath is critical for the stability of the disperse dye. For this compound, a weakly acidic pH of 4.5-5.5 is recommended.
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Solution: Use acetic acid to adjust and maintain the dyebath pH within the optimal range.
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Inadequate Leveling Agent: The type and concentration of the leveling agent can significantly impact the uniformity of the dyeing.
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Solution: Select a leveling agent suitable for high-temperature dyeing of polyester (B1180765) and use it at the recommended concentration. Both anionic and non-ionic leveling agents are available, and their selection may depend on the specific dyeing conditions and desired outcome.
-
Q3: My dyed substrate shows poor wash and rubbing fastness. What could be the reason and how can I improve it?
A3: Poor wash and rubbing fastness are typically caused by unfixed dye particles remaining on the fiber surface.
-
Inadequate Dyeing Time and Temperature: Insufficient time or temperature during the dyeing process can prevent the complete diffusion of the dye into the polyester fibers, leaving a significant amount of dye on the surface.
-
Solution: Ensure the dyeing is carried out at the recommended temperature (typically 130°C for polyester) for an adequate duration (30-60 minutes) to allow for full dye penetration and fixation.
-
-
Ineffective Post-Dyeing Treatment: The removal of unfixed surface dye is a critical step for achieving good fastness properties.
-
Solution: A thorough reduction clearing process after dyeing is highly effective. This treatment involves using a solution of sodium hydrosulfite and caustic soda to chemically strip the unfixed dye from the fiber surface.
-
Q4: What is the difference between a leveling agent and a dispersing agent?
A4: While both are crucial for disperse dyeing, they have distinct functions. A dispersing agent is used to create and maintain a fine, stable dispersion of the water-insoluble dye particles in the dyebath, preventing them from clumping together. A leveling agent , on the other hand, controls the rate of dye absorption by the fiber and promotes dye migration to ensure a uniform and even coloration. In essence, the dispersing agent works on the dye in the bath, while the leveling agent influences the interaction between the dye and the fiber.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Color Spots/Stains | Dye agglomeration due to poor dispersion. | Ensure proper dye pasting with a high-quality dispersing agent. Check for compatibility issues between chemicals in the dyebath. |
| Oligomer problems (low molecular weight polyester). | Use a leveling agent with good oligomer dispersing properties. Maintain a proper dyeing procedure and cool the dyebath before draining. | |
| Shade Variation | Inconsistent dyeing parameters (temperature, pH, time). | Strictly control and monitor all dyeing parameters. Ensure uniform heat distribution in the dyeing machine. |
| Incompatible dye combination in mixture shades. | Use disperse dyes with similar dyeing properties (e.g., similar rates of exhaustion). | |
| Poor Color Yield | Incorrect pH of the dyebath. | Maintain a weakly acidic pH of 4.5-5.5. |
| Excessive concentration of leveling agent. | Optimize the concentration of the leveling agent. While it promotes levelness, too much can retard dye uptake excessively. | |
| Dye hydrolysis due to incorrect pH. | Ensure the pH is maintained in the acidic range to prevent dye degradation. | |
| Dye Migration During Storage/Finishing | Residual auxiliaries on the fabric can cause dye to migrate. | Ensure thorough washing and clearing of the fabric after dyeing to remove all residual chemicals. |
| Heat treatments (e.g., heat setting) causing dye sublimation. | Select dyes with good sublimation fastness if high-temperature finishing processes are required. |
Data Presentation
Table 1: Illustrative Comparison of Leveling Agent Performance with this compound
| Leveling Agent Type | Concentration (% owf) | Color Yield (K/S) | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| Without Leveling Agent | 0 | 12.5 | 3-4 | 5 | Dry: 4, Wet: 3 |
| Anionic Leveling Agent | 1.0 | 11.8 | 4-5 | 5 | Dry: 4-5, Wet: 4 |
| Non-ionic Leveling Agent | 1.0 | 11.5 | 4-5 | 5 | Dry: 4-5, Wet: 4 |
| Anionic/Non-ionic Blend | 1.0 | 12.0 | 5 | 5-6 | Dry: 5, Wet: 4-5 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific leveling agent, substrate, and dyeing conditions.
Experimental Protocols
Protocol 1: Evaluation of Leveling Agent Performance (Slow Dyeing and Migration)
This protocol assesses the two primary functions of a leveling agent: its ability to slow down the initial dye uptake (retardation) and its ability to promote dye migration for even color distribution.
1. Materials:
-
Polyester fabric (scoured and heat-set)
-
This compound
-
Leveling agent to be tested
-
Dispersing agent
-
Acetic acid
-
High-temperature dyeing apparatus
-
Spectrophotometer
2. Slow Dyeing (Retardation) Test:
-
Prepare a dyebath with this compound (e.g., 1% on weight of fabric - owf), a dispersing agent, and the leveling agent at the desired concentration (e.g., 1 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
Introduce the polyester fabric at 40°C.
-
Raise the temperature to 130°C at a rate of 2°C/min.
-
Take small fabric samples at regular temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).
-
Continue dyeing at 130°C for 45-60 minutes and take a final sample.
-
Wash and dry all samples.
-
Measure the color strength (K/S value) of each sample using a spectrophotometer.
-
Evaluation: A more gradual and uniform increase in color strength across the temperature range indicates a better retarding effect of the leveling agent.
3. Migration Test:
-
Prepare a dyed polyester fabric with this compound without a leveling agent.
-
Prepare an undyed piece of polyester fabric of the same size.
-
Sew the dyed and undyed fabrics together.
-
Prepare a blank dyebath (containing only water, dispersing agent, and the leveling agent to be tested, with the pH adjusted to 4.5-5.5).
-
Place the sewn fabric sample in the blank dyebath.
-
Raise the temperature to 130°C and hold for 60 minutes.
-
Remove, rinse, and dry the fabric.
-
Evaluation: Visually assess the color transfer from the dyed fabric to the undyed fabric. A significant transfer of color to the undyed piece indicates good migration properties of the leveling agent.
Protocol 2: Standard Dyeing Procedure for Polyester with this compound
This protocol outlines a general high-temperature dyeing method for polyester.
1. Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Leveling agent
-
Acetic acid
-
Sodium hydrosulfite
-
Caustic soda
-
High-temperature dyeing apparatus
2. Dyebath Preparation:
-
Prepare the dyebath with a liquor-to-goods ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 1 g/L).
-
Make a paste of the this compound (e.g., 2% owf) with a small amount of water and the dispersing agent, then add it to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
3. Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold at 130°C for 60 minutes.
-
Cool the dyebath to 70°C.
4. Reduction Clearing:
-
Rinse the dyed fabric.
-
Prepare a clearing bath with sodium hydrosulfite (2 g/L) and caustic soda (2 g/L).
-
Treat the fabric at 70-80°C for 15-20 minutes.
5. Final Rinse and Dry:
-
Thoroughly rinse the fabric with hot and then cold water.
-
Dry the fabric.
Protocol 3: Color Fastness Testing
1. Wash Fastness (ISO 105-C06):
-
A specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric.
-
The composite sample is washed in a standard detergent solution under specified conditions of temperature, time, and mechanical agitation.
-
The change in color of the dyed fabric and the staining of the adjacent multi-fiber fabric are assessed using grey scales.
2. Light Fastness (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.
-
Simultaneously, a set of blue wool standards with known light fastness ratings are exposed.
-
The light fastness is rated by comparing the fading of the test specimen with that of the blue wool standards.
3. Rubbing Fastness (ISO 105-X12):
-
The dyed fabric is rubbed with a standard white cotton cloth under specified pressure, both in dry and wet conditions.
-
The amount of color transferred to the white cloth is assessed using a grey scale for staining.
Visualizations
Caption: Experimental workflow for dyeing polyester with this compound.
Caption: Mechanism of a leveling agent in controlling dye uptake.
References
- 1. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 2. Leveling agents chemistry and Performance | PDF [slideshare.net]
- 3. US4341526A - Levelling agent and process of levelling for the disperse dyeing of hydrophobic materials - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
Technical Support Center: Minimizing Oligomer Formation in Polyester Dyeing with Disperse Blue 85
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing oligomer formation during the dyeing of polyester (B1180765) with Disperse Blue 85. The information is presented in a question-and-answer format to directly address potential issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are oligomers and why are they a problem in polyester dyeing?
A1: Oligomers are low molecular weight by-products formed during the polymerization of polyethylene (B3416737) terephthalate (B1205515) (PET), the polymer that constitutes polyester fibers.[1][2] These are typically cyclic trimers of ethylene (B1197577) terephthalate.[1] While distributed throughout the fiber, they can migrate to the surface during high-temperature dyeing processes (above 100°C).[3][4] This migration and subsequent deposition on the fiber surface and dyeing machinery can lead to numerous problems, including:
-
Uneven Dyeing and Shade Variations: Oligomer deposits can act as a barrier, preventing uniform dye uptake and leading to a "frosty" appearance on the fabric.
-
Poor Color Fastness: Dyes can be adsorbed onto the oligomer deposits instead of the fiber, leading to poor wash and rub fastness.
-
Process Interruptions: Accumulation of oligomers on machinery can clog pumps and filters, requiring frequent and time-consuming cleaning.
-
Reduced Product Quality: Oligomer deposits can make the fabric feel harsh and can lead to issues in subsequent processing steps like spinning and weaving.
Q2: Are there specific concerns with this compound regarding oligomer formation?
A2: this compound is a single azo disperse dye suitable for high-temperature dyeing of polyester. While there is no evidence to suggest that this compound uniquely exacerbates oligomer formation, its application via high-temperature methods—necessary for good dye penetration into polyester—creates the conditions under which oligomer migration is most prevalent. Therefore, when using this compound, adherence to best practices for oligomer control is crucial for achieving high-quality, reproducible results.
Q3: What are the main factors that promote oligomer formation and migration?
A3: Several factors during the dyeing process can increase the migration and precipitation of oligomers:
-
High Dyeing Temperatures: Temperatures above 120°C significantly increase the rate of oligomer migration from the fiber interior to the surface.
-
Long Dyeing Times: Extended periods at high temperatures provide more opportunity for oligomers to migrate.
-
High Rate of Temperature Rise: A rapid increase in temperature can accelerate oligomer migration.
-
Low Liquor Ratio: A lower volume of water in the dyebath can lead to a higher concentration of oligomers, promoting their precipitation.
-
Type of Polyester: The quality of the polyester fiber itself can influence the initial oligomer content.
Troubleshooting Guide
Problem: White, powdery deposits on the dyed fabric or yarn.
-
Question: What is causing the white powder, and how can it be removed?
-
Answer: This is a classic sign of oligomer deposition. The oligomers migrate to the surface and crystallize as the dyebath cools. To address this, a thorough reduction clearing process after dyeing is essential. This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to strip unfixed dye and oligomers from the surface. Additionally, ensuring a rapid cooling of the dyebath from a high temperature can help keep oligomers dispersed in the liquor until it is drained.
-
Problem: Poor wash and rub fastness of the dyed material.
-
Question: Why is the color rubbing off or bleeding during washing, and how can this be improved?
-
Answer: Poor fastness properties are often due to dye molecules being adsorbed onto the surface oligomer deposits instead of penetrating the fiber. An effective reduction clearing is the primary solution. For dark shades, a double reduction clearing process may be necessary. Also, using an effective dispersing agent during dyeing can help to keep both the dye and the oligomers well-dispersed in the dyebath, preventing their co-precipitation on the fabric surface.
-
Problem: Inconsistent or unlevel dyeing results.
-
Question: What steps can be taken to achieve more uniform dyeing with this compound?
-
Answer: Unlevel dyeing can be caused by the uneven deposition of oligomers, which then affects dye uptake. To improve levelness:
-
Pre-scour the fabric: This helps to remove any oils, waxes, and some surface oligomers before dyeing.
-
Control the heating rate: A slower, more controlled rate of temperature rise allows for more even dye migration and can reduce the shock that causes rapid oligomer migration.
-
Use a high-quality leveling and dispersing agent: These auxiliaries help to ensure even distribution of the dye in the bath and can also help to keep oligomers in suspension.
-
-
Problem: Frequent clogging of dyeing machinery.
-
Question: How can we reduce the buildup of deposits in our dyeing equipment?
-
Answer: Oligomer buildup is a common cause of machinery clogging. To mitigate this:
-
Use an anti-oligomer agent: These specialized auxiliaries are designed to keep oligomers dispersed in the dyebath, preventing them from depositing on machine surfaces.
-
High-temperature drain: Draining the dyebath at a high temperature (above 80°C) helps to remove the oligomers while they are still in a more soluble or dispersed state.
-
Regular machine cleaning: Implement a regular, aggressive cleaning schedule for the dyeing machines using a caustic soda and reducing agent solution at high temperatures.
-
-
Data Presentation
Table 1: Effect of Oligomer Removal on Dyeing Performance with a Disperse Blue Dye
| Parameter | Polyester Fabric (Untreated) | Polyester Fabric (Oligomers Extracted) | Percentage Improvement |
| Dye Exhaustion (%) | 68.20 | 70.86 | 3.89% |
| Color Depth (K/S Value) | 13.49 | 16.15 | 19.72% |
| Dye Uptake Increase | - | 3.25 - 3.71% | - |
Data adapted from a study on Disperse Blue 366, demonstrating the principle of improved dyeing after oligomer removal.
Experimental Protocols
1. Standard High-Temperature Dyeing Protocol for Polyester with this compound
-
Fabric Preparation (Pre-treatment):
-
Scour the 100% polyester fabric in a bath containing a mild alkali (e.g., soda ash) and a non-ionic detergent at 80-90°C to remove oils, waxes, and other impurities.
-
Rinse the fabric thoroughly with warm and then cold water.
-
Pre-heat set the fabric to ensure dimensional stability.
-
-
Dyeing Procedure:
-
Prepare the dyebath with a liquor-to-goods ratio of 10:1.
-
Add a dispersing agent (1 g/L), a leveling agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5. An anti-oligomer agent can also be added at this stage according to the manufacturer's recommendation.
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent to form a paste, then add it to the dyebath.
-
Introduce the fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a controlled rate (e.g., 1.5-2°C/minute).
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath to 70-80°C before draining.
-
2. Post-Dyeing Reduction Clearing Protocol
-
After dyeing, rinse the fabric with hot water.
-
Prepare a fresh bath with a reducing agent (e.g., 2 g/L sodium hydrosulfite) and an alkali (e.g., 2 g/L caustic soda).
-
Treat the fabric in this bath at 70-80°C for 15-20 minutes.
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a weak acid (e.g., acetic acid) in a fresh bath.
-
Perform a final rinse and then dry the fabric.
3. Protocol for Extraction and Quantification of Oligomers
-
Solvent Extraction:
-
Place a known weight (e.g., 5-10 grams) of the polyester sample in a Soxhlet extractor.
-
Add a suitable solvent, such as tetrachloroethane, to the extractor.
-
Heat the solvent to reflux and perform the extraction for a set period (e.g., 4 hours).
-
After extraction, evaporate the solvent to obtain the oligomer residue.
-
Dry the residue to a constant weight and calculate the percentage of oligomer content based on the initial sample weight.
-
-
HPLC Analysis (for more detailed quantification):
-
Dissolve the extracted oligomer residue in a suitable solvent (e.g., tetrachloroethane) to a known concentration.
-
Analyze the solution using a High-Performance Liquid Chromatograph (HPLC) equipped with a suitable column (e.g., C18) and a PDA detector.
-
Use an appropriate gradient elution system to separate the different oligomers.
-
Quantify the oligomers by comparing the peak areas to those of known standards or by using a relative quantification method.
-
Visualizations
Caption: Workflow for Polyester Dyeing with Oligomer Control.
Caption: Troubleshooting Logic for Oligomer-Related Issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Disperse Blue 85
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Disperse Blue 85, a single azo disperse dye. The selection of an appropriate analytical technique is critical for quality control, environmental monitoring, and safety assessment. This document outlines experimental protocols for High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), and discusses alternative methods such as Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectrophotometry. The performance data presented is based on studies of this compound and structurally related disperse dyes, offering a solid foundation for method development and validation.
Comparative Analysis of Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques, each with distinct advantages and limitations. HPLC and LC-MS/MS stand out for their high sensitivity and specificity, making them ideal for trace-level detection and complex matrices. TLC offers a simpler, cost-effective option for qualitative or semi-quantitative screening, while UV-Vis spectrophotometry provides a straightforward method for quantification in less complex samples.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for Disperse Dye Analysis
| Parameter | HPLC-PDA | HPLC-MS/MS |
| Linearity (r²) | >0.99 | >0.993 |
| Limit of Detection (LOD) | 0.05 - 0.7 mg/L | 0.02 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 2.5 mg/L | 0.06 - 8.0 ng/mL |
| Precision (%RSD) | < 5% | < 15% (inter-day) |
| Selectivity | Good | Very High |
| Confidence in Identification | Moderate | Very High |
Note: The performance data is compiled from studies on various disperse dyes and should be considered as a guideline. Method validation is required for specific application to this compound.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide comprehensive protocols for the analysis of this compound.
Protocol 1: HPLC-PDA/MS Analysis of this compound
This protocol is based on established methods for the analysis of disperse dyes in textile and environmental samples.
1. Sample Preparation (from Textile Matrix)
-
Accurately weigh approximately 1.0 g of the textile sample.
-
Extract the dye using 20 mL of methanol (B129727) in an ultrasonic bath at 50°C for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector or a Mass Spectrometer (MS).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient would start at a lower concentration of Solvent B and linearly increase to a high concentration over 15-20 minutes to elute the dye and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
PDA: Monitor at the maximum absorption wavelength (λmax) of this compound.
-
MS: Use an electrospray ionization (ESI) source, typically in positive ion mode. Monitor for the specific m/z of this compound.
-
3. Method Validation Parameters
-
Specificity: The ability to differentiate and quantify this compound in the presence of other components.
-
Linearity: Establish a calibration curve with a series of standard solutions of known concentrations.
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol 2: Thin-Layer Chromatography (TLC) of this compound
TLC is a useful technique for rapid screening and qualitative identification.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of non-polar and polar organic solvents. A common system for disperse dyes is a mixture of toluene, ethyl acetate, and acetone. The exact ratio should be optimized to achieve good separation.
-
Sample Application: Spot a concentrated solution of the sample extract onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under UV light or by exposing them to iodine vapor. The retention factor (Rf) value is used for identification.
Protocol 3: UV-Visible Spectrophotometry of this compound
This method is suitable for the quantification of this compound in solutions with minimal interfering substances.
-
Solvent: A suitable organic solvent in which this compound is soluble (e.g., methanol, acetonitrile).
-
Wavelength Scan: Perform a wavelength scan to determine the maximum absorption wavelength (λmax) of this compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound from a textile sample.
Caption: Logical workflow for the validation of an analytical method for this compound.
A Comparative Guide to the Biodegradability of Disperse Blue 85 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biodegradability of Disperse Blue 85, a common azo dye, against other dyes in its class. Due to the limited direct research on this compound, this guide utilizes data from its structurally similar counterpart, Disperse Blue 79, as a proxy. The following sections detail quantitative biodegradation data, comprehensive experimental protocols, and a visual representation of the typical experimental workflow.
Quantitative Biodegradation Data
The biodegradability of azo dyes is significantly influenced by the specific microorganism and the environmental conditions. The following table summarizes the biodegradation of Disperse Blue 79 and other azo dyes under various experimental settings. It is important to note that a direct comparison of degradation efficiency is challenging due to the variability in experimental setups across different studies.
| Dye Name | Microorganism | Initial Dye Concentration | Incubation Time | Degradation/Decolorization (%) | Key Experimental Conditions | Reference |
| Disperse Blue 79 | Bacillus fusiformis KMK5 | 75 mg/L | 32 hours | 90% | Anoxic conditions | [1] |
| Disperse Red | Bacillus subtilis | 50 ppm | 96 hours | 95.33% | Not specified | [2] |
| Disperse Yellow | Bacillus subtilis | 50 ppm | 96 hours | 92.67% | Not specified | [2] |
| Disperse Brown 3REL | Bacillus sp. VUS | Not Specified | 8 hours | 100% | Static anoxic, 40°C, pH 6.5-12.0 | [3][4] |
| Reactive Black 5 | Pseudomonas putida | 400 ppm | Not Specified | Maximum degradation at this concentration | pH 6, 36°C | |
| Acid Orange 7 | Escherichia coli | Not Specified | Not Specified | High degradation | Not specified | |
| Congo Red | Pseudomonas putida | Not Specified | Not Specified | High degradation | Not specified | |
| Reactive Blue 40 | Pseudomonas putida | Not Specified | 7 days | 92% | Not specified | |
| Reactive Yellow 174 | Pseudomonas putida | Not Specified | 7 days | 82% | Not specified | |
| Reactive Red 220 | Pseudomonas putida | Not Specified | 7 days | 73% | Not specified | |
| Reactive Black 5 | Bacterial Consortium | 100 mg/L | 30 hours | 98% | Microaerophilic, 30°C | |
| Reactive Orange 16 | Bacterial Consortium | 100 mg/L | 12 hours | 99% | Microaerophilic, 30°C | |
| Disperse Red 78 | Bacterial Consortium | 100 mg/L | 18 hours | 98% | Microaerophilic, 30°C | |
| Direct Red 81 | Bacterial Consortium | 100 mg/L | 24 hours | 99% | Microaerophilic, 30°C | |
| Basic Orange 2 | Escherichia coli | 20 ppm | 3 days | 89.88% | pH 7, 40°C, with glucose and urea | |
| Azo-Red | Bacterial Consortium | 100 ppm | 96 hours | 90% | pH 5.8, 32°C | |
| Azo-Blue | Bacterial Consortium | 100 ppm | 96 hours | 80% | pH 5.8, 32°C |
Experimental Protocols
The assessment of azo dye biodegradability typically involves a series of steps, from the isolation and preparation of microbial cultures to the analytical measurement of dye degradation. Below is a generalized protocol based on common methodologies found in the literature.
1. Isolation and Acclimatization of Microorganisms:
-
Source: Bacterial strains are often isolated from soil and water samples contaminated with textile industry effluents.
-
Isolation: Samples are serially diluted and plated on a suitable nutrient agar (B569324) medium. Colonies are then purified by sub-culturing.
-
Screening for Dye Degradation: Pure colonies are screened for their ability to decolorize a specific azo dye by incorporating the dye into the agar medium. The formation of a clear zone around a colony indicates dye degradation.
-
Acclimatization: To enhance their degradation potential, the selected microorganisms are often acclimatized to the dye environment. This is achieved by gradually increasing the concentration of the dye in the culture medium while decreasing the concentration of the primary nutrient source.
2. Biodegradation Assay:
-
Inoculum Preparation: A loopful of the pure, acclimatized bacterial culture is inoculated into a sterile nutrient broth and incubated until it reaches the logarithmic growth phase (typically 16-24 hours at 32-37°C).
-
Culture Conditions: The biodegradation experiment is conducted in Erlenmeyer flasks containing a sterile nutrient medium supplemented with the target azo dye at a specific concentration (e.g., 50-400 ppm).
-
Optimization of Parameters: The degradation process is often optimized by varying key parameters such as pH (typically ranging from 5.8 to 8), temperature (typically 30-40°C), and aeration (static/anoxic vs. shaking/aerobic). Additional carbon and nitrogen sources (e.g., glucose, peptone) may be added to enhance microbial activity.
-
Incubation: The flasks are incubated under the optimized conditions for a specific duration, with samples withdrawn at regular intervals (e.g., 24, 48, 72, 96 hours) for analysis.
3. Measurement of Biodegradation:
-
Sample Preparation: The collected samples are centrifuged to separate the bacterial biomass from the supernatant.
-
Spectrophotometric Analysis: The concentration of the remaining dye in the supernatant is determined by measuring the absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calculation of Decolorization Percentage: The percentage of dye decolorization is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for assessing the biodegradability of azo dyes.
Signaling Pathways and Degradation Mechanisms
The primary mechanism of bacterial degradation of azo dyes involves the enzymatic cleavage of the azo bond (-N=N-). This is primarily carried out by a class of enzymes known as azoreductases . This reductive cleavage breaks the chromophore of the dye, leading to decolorization and the formation of aromatic amines, which are often colorless but can be toxic.
Under anaerobic or anoxic conditions, azoreductases efficiently reduce the azo bond. In some cases, subsequent degradation of the resulting aromatic amines occurs under aerobic conditions, involving other oxidative enzymes like laccases and peroxidases . This two-step anaerobic-aerobic process can lead to the complete mineralization of the dye into less harmful substances. The efficiency of these enzymatic reactions is a key factor determining the overall biodegradability of a specific azo dye.
References
A Comparative Guide to the Dyeing Kinetics of Disperse Dyes: Featuring Disperse Blue 85
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the dyeing kinetics of Disperse Blue 85 against other commonly used disperse dyes. The selection of an appropriate disperse dye is critical for achieving desired coloration, fastness, and overall quality in the dyeing of hydrophobic fibers, particularly polyester (B1180765). Dyeing kinetics, which encompasses the rate and mechanism of dye uptake by the fiber, is a key factor in optimizing dyeing processes for efficiency and reproducibility.
Comparison of Physicochemical Properties and Kinetic Data
The following tables summarize the key properties of this compound and other selected disperse dyes, along with available kinetic data from various studies.
Table 1: Physicochemical Properties of Selected Disperse Dyes
| Dye | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Class |
| This compound | 11370 | 12222-83-2 | C₁₈H₁₄ClN₅O₅ | 415.79 | Single Azo[1] |
| Disperse Blue 56 | 63285 | 12217-79-7 | C₁₄H₉BrN₂O₄ | 349.14 | Anthraquinone[2] |
| Disperse Red 60 | 60756 | 17418-58-5 | C₂₀H₁₃NO₄ | 331.32 | Anthraquinone[3] |
| Disperse Blue 79 | 11345 | 12239-34-8 | C₂₄H₂₇N₅O₁₀ | 545.50 | Azo |
| Disperse Red 167 | 11338 | 61734-34-1 | C₂₃H₂₂N₄O₅ | 434.45 | Azo |
Table 2: Comparative Dyeing Kinetics Data for Selected Disperse Dyes on Polyester
| Dye | Dyeing Rate Constant (K) (min⁻¹) | Half-Dyeing Time (t₁/₂) (min) | Activation Energy (Ea) (kcal/mol) | Experimental Conditions | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | High-temperature dyeing is suitable[1] | - |
| Disperse Blue 79 | 0.019 - 0.046 (at 83-100°C with auxiliaries) | Not Reported | 37 - 59 | Low-temperature dyeing with microemulsion and auxiliaries[4] | |
| Disperse Red 167 | 0.021 - 0.051 (at 83-100°C with auxiliaries) | Not Reported | 37 - 59 | Low-temperature dyeing with microemulsion and auxiliaries | |
| Disperse Red 60 | Not Reported | ~15-20 (at 130°C without carrier) | Not Reported | High-temperature dyeing of PET/PTT bicomponent filaments | |
| Anthraquinone Dye | 0.035 - 0.106 (at 110-130°C) | 19.8 - 6.5 (at 110-130°C) | 20.3 | High-temperature dyeing of polyester | |
| Azo Dye | 0.027 - 0.088 (at 110-130°C) | 25.7 - 7.9 (at 110-130°C) | 21.5 | High-temperature dyeing of polyester |
Disclaimer: The data presented in Table 2 are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as fabric type, liquor ratio, pH, and the presence of auxiliaries.
Experimental Protocols
The following is a generalized, detailed methodology for conducting a dyeing kinetics study on polyester fabric with disperse dyes, based on common practices reported in the literature.
1. Materials and Reagents:
-
Polyester fabric (scoured and heat-set)
-
Disperse dye (e.g., this compound)
-
Dispersing agent
-
Wetting agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)
-
Distilled water
2. Equipment:
-
High-temperature, high-pressure dyeing machine (e.g., a laboratory-scale glycerin bath dyer or an infrared dyeing machine)
-
Spectrophotometer
-
pH meter
-
Analytical balance
-
Glassware (beakers, volumetric flasks, pipettes)
3. Experimental Procedure:
-
Dye Dispersion Preparation: A paste of the disperse dye is prepared by mixing a pre-weighed amount of the dye with a small amount of a dispersing agent and a few drops of water. This paste is then diluted with warm water (40-50°C) to ensure a fine and stable dispersion.
-
Dye Bath Preparation: The dye bath is prepared in the dyeing vessel with a specific liquor-to-goods ratio (e.g., 20:1). The required amounts of dispersing agent and wetting agent are added. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.
-
Dyeing Process:
-
The polyester fabric sample is introduced into the dye bath at a starting temperature of approximately 60°C.
-
The prepared dye dispersion is added to the dye bath.
-
The temperature of the dye bath is raised at a controlled rate (e.g., 2°C/minute) to the desired dyeing temperature (typically 130°C for high-temperature dyeing).
-
The dyeing is carried out at this temperature for a specified period (e.g., 60-90 minutes).
-
At regular time intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90 minutes), a small aliquot of the dye bath is withdrawn.
-
-
Measurement of Dye Uptake:
-
The withdrawn aliquots are cooled, and their absorbance is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.
-
The concentration of the dye remaining in the dye bath at each time point is calculated using a pre-determined calibration curve.
-
The percentage of dye exhaustion (E%) is calculated using the following formula: E% = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration of the dye at time t.
-
-
Post-Dyeing Treatment (Reduction Clearing):
-
After dyeing, the dye bath is cooled to 70-80°C.
-
The dyed fabric is rinsed with warm water.
-
A reduction clearing bath is prepared with sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 70-80°C.
-
The fabric is treated in this bath for 15-20 minutes to remove any unfixed surface dye.
-
The fabric is then thoroughly rinsed with hot and cold water and air-dried.
-
-
Kinetic Analysis: The data obtained from the dye uptake measurements are used to calculate kinetic parameters such as the dyeing rate constant (K) and the half-dyeing time (t₁/₂). This is often done by fitting the data to kinetic models like the pseudo-first-order or pseudo-second-order models. The activation energy (Ea) can be determined by conducting the experiment at different temperatures and applying the Arrhenius equation.
Mandatory Visualization
Caption: Experimental workflow for determining the dyeing kinetics of disperse dyes on polyester fabric.
Discussion
The dyeing kinetics of disperse dyes are influenced by several factors, including:
-
Chemical Structure and Molecular Size of the Dye: Dyes with smaller molecular sizes generally diffuse faster into the fiber. The presence of polar groups can also affect the dye's affinity for the hydrophobic fiber.
-
Dyeing Temperature: Higher temperatures increase the kinetic energy of the dye molecules and promote the swelling of the polyester fibers, leading to a faster dyeing rate.
-
pH of the Dye Bath: An acidic pH (typically 4.5-5.5) is crucial for the stability of most disperse dyes and for optimal dyeing performance on polyester.
-
Auxiliaries: Dispersing agents are essential to maintain a stable dispersion of the sparingly soluble dye in water. Carriers can be used to swell the fibers at lower temperatures, but their use is often avoided due to environmental concerns.
References
Unveiling the Cellular Threat: A Comparative Guide to the Cytotoxicity of Disperse Blue 85 and its Potential Degradation Byproducts
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cytotoxic potential of the monoazo dye, Disperse Blue 85, and its anticipated degradation byproducts. In the absence of direct toxicological data for this compound, this report synthesizes information on structurally similar azo dyes and the known toxicities of its precursor molecules to provide a robust predictive assessment.
This compound, a synthetic dye utilized in the textile industry, belongs to the vast class of azo dyes, which are characterized by the presence of one or more azo (-N=N-) bonds. A significant body of research has highlighted the potential for azo dyes to undergo degradation, particularly under anaerobic conditions, leading to the formation of aromatic amines.[1][2] These breakdown products are often more toxic and potentially carcinogenic than the parent dye molecule.[1][3]
This guide will delve into the anticipated cytotoxic effects of this compound by examining its constituent parts and comparing them to analogous compounds with established toxicological profiles. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key cytotoxicity assays are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Predictive Cytotoxicity Profile of this compound
This compound is synthesized from 2,4-Dinitro-6-chloroaniline and N-hydroxyethyl-1-naphthylamine. The cytotoxicity of the parent dye and its potential degradation byproducts can be inferred from the known toxicities of these precursors and related azo dye structures.
Table 1: Comparative Cytotoxicity of Azo Dyes and Precursor Molecules
| Compound/Dye | Chemical Class | Cell Line(s) | Cytotoxicity Endpoint | Observed Effects | Reference(s) |
| Disperse Orange 1 | Monoazo Dye | HepG2 | DNA Damage (Comet Assay), Apoptosis | Genotoxic at concentrations of 0.2-4.0 µg/mL; Induced apoptosis after 72h. | [4] |
| Disperse Orange 1 | Monoazo Dye | HepG2 | Mitochondrial Activity (MTT Assay) | Reduced mitochondrial activity after 72h. | |
| Disperse Red 1 | Monoazo Dye | HepG2 | Mitochondrial Activity (MTT Assay) | Reduced mitochondrial activity in both monolayer and 3D cultures. | |
| Disperse Red 13 | Monoazo Dye | HepG2 | Mitochondrial & Dehydrogenase Activity | Decreased mitochondrial and dehydrogenase activity. | |
| 2-Bromo-4,6-dinitroaniline | Aromatic Amine | Daphnia Magna | Acute Aquatic Toxicity (LC50) | High toxicity observed. | |
| 1-Naphthylamine | Aromatic Amine | - | Carcinogenicity | Considered a potential human carcinogen. | |
| 2-Naphthylamine | Aromatic Amine | - | Carcinogenicity | Known potent human bladder carcinogen. |
Potential Degradation Pathways and Byproduct Toxicity
The azo bond in this compound is susceptible to reductive cleavage by various microorganisms, such as those found in anaerobic environments, and potentially by human intestinal microbiota. This degradation would likely yield its constituent aromatic amines: 2,4-Dinitro-6-chloroaniline and N-hydroxyethyl-1-naphthylamine.
Aromatic amines are a class of compounds that include several known or suspected carcinogens. The toxicity of these degradation byproducts is a primary concern. For instance, 1-Naphthylamine is considered a potential human carcinogen, and the structurally similar 2-Naphthylamine is a known potent human bladder carcinogen.
Experimental Protocols for Cytotoxicity Assessment
To definitively determine the cytotoxicity of this compound and its degradation byproducts, a battery of in vitro assays should be employed. The following are standard protocols for assessing key toxicological endpoints.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (this compound or its degradation byproducts) for specific time points (e.g., 24, 48, 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Expose cells to the test compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow fragmented DNA to migrate from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.
Signaling Pathways Implicated in Azo Dye Toxicity
The cytotoxicity of azo dyes and their metabolites can be mediated through various cellular signaling pathways. A common mechanism involves the metabolic activation of these compounds into reactive electrophilic intermediates that can form DNA adducts, leading to mutations and potentially initiating carcinogenesis.
Conclusion
While direct experimental data on the cytotoxicity of this compound is currently lacking, a comparative analysis of its structural components and related azo dyes strongly suggests a potential for cytotoxic and genotoxic effects. The primary concern lies in the reductive cleavage of the azo bond, leading to the formation of aromatic amines that are known to be hazardous.
Further investigation using the outlined experimental protocols is imperative to definitively characterize the toxicological profile of this compound and its degradation byproducts. Such data is crucial for risk assessment and the development of safer alternatives in the textile industry. This guide serves as a foundational resource for researchers embarking on the toxicological evaluation of this and other related azo dyes.
References
Safety Operating Guide
Navigating the Disposal of Disperse Blue 85: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Disperse Blue 85, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
This compound is a synthetic dye belonging to the single azo class, primarily utilized in the textile industry for dyeing polyester (B1180765) and blended fabrics. It is also found in some hair color formulations. As a dark blue, water-insoluble powder, its proper disposal is crucial to mitigate potential health and environmental hazards. This document outlines the necessary precautions and step-by-step protocols for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound, in either solid or solution form, must wear the following:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure[4].
-
Respiratory Protection: When handling the powder form or if there is a risk of generating aerosols, a dust respirator should be used to prevent inhalation[4].
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and accumulation.
Spill Management: In the event of a spill, immediately cordon off the area. For solid spills, avoid generating dust by gently covering the spill with a damp paper towel before carefully sweeping or vacuuming the material into a designated waste container. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill before collection. All materials used for cleanup should be disposed of as hazardous waste.
Summary of Key Data for this compound
| Property | Value | Reference |
| Chemical Name | C.I. This compound | |
| CAS Number | 12222-83-2 | |
| Molecular Formula | C18H14ClN5O5 | |
| Appearance | Dark blue powder | |
| Solubility | Insoluble in water | |
| Primary Uses | Textile dye (polyester), hair color formulations | |
| Known Hazards | Potential for allergic contact dermatitis, environmental persistence, aquatic toxicity |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this dye must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused or expired this compound powder, contaminated PPE (gloves, lab coats), weighing papers, and spill cleanup materials, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as dye bath solutions or contaminated solvents, in a separate, dedicated, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and an accurate description of the contents (e.g., "Solid Waste with this compound" or "Aqueous Solution of this compound").
-
Include the date of waste generation and the responsible researcher's name and contact information.
3. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
The storage area should be away from incompatible materials and protected from extreme temperatures.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management vendor.
-
Never discharge this compound waste down the drain or dispose of it in regular trash.
-
Once the original containers of this compound are empty, they should be punctured to prevent reuse and disposed of as hazardous waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the general principles of handling and disposing of disperse dyes are well-established. The step-by-step disposal protocol provided above is based on these established best practices for chemical laboratory safety.
For liquid waste containing this compound, advanced oxidation processes such as the Fenton process have been shown to be effective in degrading similar disperse dyes in aqueous solutions. However, such treatments should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional and regulatory guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
